iron(III)bromide
Description
Historical Trajectories and Foundational Chemical Research Pertaining to Iron(III) Bromide
The study of iron(III) bromide dates back to the late 19th century, contributing to the broader understanding of metal halides and the interaction between transition metals and their ligands. solubilityofthings.com Foundational research focused on its basic synthesis and properties. The primary method for preparing anhydrous iron(III) bromide involves the direct reaction of iron metal, such as iron filings, with elemental bromine. wikipedia.orgchemicalbook.com This reaction, represented as 2 Fe + 3 Br₂ → 2 FeBr₃, remains a common preparative route. wikipedia.org Early studies also characterized its physical state as a dark red or reddish-black crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air. chemicalbook.comjk-sci.com Researchers noted its solubility in water and other electron-donating solvents like ether and alcohol. chemicalbook.comfishersci.fisamaterials.com It was also established early on that the compound is sensitive to light and heat; upon heating to temperatures above 200 °C, it decomposes into iron(II) bromide and bromine gas. wikipedia.orgchemicalbook.com
Evolution of Research Paradigms and Theoretical Frameworks for Iron(III) Bromide
The understanding of iron(III) bromide has evolved significantly with the advent of modern analytical techniques and theoretical models. A pivotal development was the elucidation of its solid-state structure. Through techniques like X-ray crystallography, it was determined that FeBr₃ adopts a polymeric structure where each iron center is six-coordinate, featuring an octahedral geometry. wikipedia.orgmaterialsproject.org This structure consists of two-dimensional sheets of edge-sharing FeBr₆ octahedra. materialsproject.org
The theoretical framework for understanding its chemical reactivity is centered on its characterization as a Lewis acid. usc.eduvedantu.com A Lewis acid is a chemical species that can accept a pair of electrons. vedantu.com In FeBr₃, the significant difference in electronegativity between the iron and bromine atoms imparts a partial positive charge on the iron atom, making it an effective electron pair acceptor. vedantu.com This Lewis acidity is the cornerstone of its most prominent application: as a catalyst in the electrophilic aromatic substitution, specifically the bromination of aromatic compounds like benzene. vedantu.comusc.eduleah4sci.com The FeBr₃ catalyst polarizes the Br-Br bond in the bromine molecule, making one bromine atom more electrophilic and thus more reactive towards the aromatic ring. vedantu.comresearchgate.net Computational studies using methods like density functional theory (DFT) have further refined this understanding, providing insights into the energy profiles and transition states of these catalyzed reactions. researchgate.netnih.gov
Scope and Significance of Contemporary Academic Investigations on Iron(III) Bromide
Modern research continues to explore and expand the applications of iron(III) bromide, leveraging its catalytic and electronic properties.
Catalysis in Organic Synthesis: Beyond its classic use in aromatic bromination, FeBr₃ is employed as a catalyst in a range of organic transformations. usc.edupearson.comrsc.org It serves as an oxidant for converting alcohols to ketones and catalyzes Friedel-Crafts alkylation and acylation reactions. wikipedia.orgusc.edu Research has also demonstrated its utility in more complex syntheses, such as the preparation of di- and tetra-bromopyrenes and 2,5-dibromo-4-aryl-1,3-pentadienes. chemicalbook.comrsc.orgthermofisher.com Furthermore, it is used in atom transfer radical polymerization (ATRP) processes to create functional materials like star-shaped polymers. mdpi.com
Materials Science: In materials science, iron(III) bromide is investigated as a precursor for various iron-containing materials. usc.edu Its properties are valuable in the development of magnetic materials and in the synthesis of iron-based nanoparticles. mdpi.com The study of iron-based photocatalysts, including oxides derived from iron halides, is a burgeoning field, with applications in clean energy and environmental remediation. rsc.org The electronic structure of FeBr₃ also makes it a subject of interest for creating two-dimensional materials with unique magnetic and electronic properties. materialsproject.org
Analytical and Chemical Sensing: The reactivity of iron(III) bromide has been explored for the development of chemical sensors. usc.edu Its ability to form colored complexes upon reaction with specific analytes can be harnessed for colorimetric detection methods. solubilityofthings.comusc.edu Spectroscopic studies, including UV-Vis and FT-IR, are fundamental in characterizing the complexes it forms, which is essential for its application in quantitative analysis. uaic.rotandfonline.comnih.gov
Interactive Data Tables
Physical and Chemical Properties of Iron(III) Bromide
| Property | Value | References |
| Chemical Formula | FeBr₃ | wikipedia.orgusc.edu |
| Molar Mass | 295.56 g/mol | wikipedia.orgsamaterials.comusc.edu |
| Appearance | Red-brown, dark red, or reddish-black crystalline powder/solid | wikipedia.orgchemicalbook.comjk-sci.com |
| Odor | Odorless | wikipedia.org |
| Density | 4.50 g/cm³ | wikipedia.orgchemicalbook.com |
| Melting Point | ~200 °C (decomposes) | wikipedia.orgsamaterials.com |
| Solubility | Soluble in water, ethanol, ether, methanol, acetic acid, DMF, acetonitrile (B52724) | chemicalbook.comfishersci.fisamaterials.comresearchgate.net |
| Sensitivity | Hygroscopic, light-sensitive | chemicalbook.comfishersci.fi |
Crystallographic Data of Iron(III) Bromide
| Parameter | Value | References |
| Crystal System | Trigonal | wikipedia.orgmaterialsproject.org |
| Space Group | R-3 (No. 148) | wikipedia.orgmaterialsproject.orgmaterialsproject.org |
| Lattice Parameters (a, b, c) | 7.383 Å, 7.383 Å, 7.383 Å | materialsproject.org |
| Lattice Angles (α, β, γ) | 50.646°, 50.646°, 50.646° | materialsproject.org |
| Coordination Geometry | Octahedral (for Fe³⁺) | wikipedia.orgmaterialsproject.org |
| Structure Type | Bismuth triiodide | materialsproject.org |
Structure
2D Structure
Properties
Molecular Formula |
Br3Fe |
|---|---|
Molecular Weight |
295.56 g/mol |
IUPAC Name |
tribromoiron |
InChI |
InChI=1S/3BrH.Fe/h3*1H;/q;;;+3/p-3 |
InChI Key |
FEONEKOZSGPOFN-UHFFFAOYSA-K |
Canonical SMILES |
[Fe](Br)(Br)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Iron Iii Bromide and Its Complexes
Modern Preparative Routes for Anhydrous Iron(III) Bromide
The synthesis of high-purity anhydrous iron(III) bromide (FeBr₃) is critical for its application as a Lewis acid catalyst and in materials science. While commercially available, specific laboratory preparations are employed to ensure the absence of moisture and other impurities.
A principal method involves the direct reaction of elemental iron with bromine. wikipedia.org This reaction, represented by the equation 2 Fe + 3 Br₂ → 2 FeBr₃, is typically performed by treating iron metal powder or filings with anhydrous bromine. wikipedia.orgusc.edu To achieve high purity, the reaction is often conducted under a vacuum. This environment allows for the sublimation of the resulting ferric bromide, which can then be collected as black, shiny crystalline plates, effectively separating it from non-volatile impurities. researchgate.net
Another approach involves the reaction of iron(III) oxide with hydrobromic acid, as shown in the following reaction: Fe₂O₃ + 6HBr → 2FeBr₃ + 3H₂O. usc.edu However, this method produces hydrated iron(III) bromide, and obtaining the anhydrous form requires subsequent dehydration steps which can be complex, as heating can lead to decomposition. wikipedia.org Above 200 °C, FeBr₃ decomposes into iron(II) bromide (FeBr₂) and bromine gas. wikipedia.org
A summary of key preparative methods is presented below.
| Method | Reactants | Conditions | Product Form | Citation |
| Direct Combination | Iron powder, Anhydrous Bromine | Under vacuum, heating | Sublimed black crystalline plates | researchgate.net |
| Acid-Base Reaction | Iron(III) Oxide, Hydrobromic Acid | Aqueous solution | Hydrated FeBr₃ | usc.edu |
Synthesis of Iron(III) Bromide Coordination Complexes with Diverse Ligand Systems
Iron(III) bromide serves as a precursor for a wide array of coordination complexes, where ligand systems modulate the electronic and structural properties of the iron center. The synthesis of these complexes typically involves the reaction of FeBr₃ with the desired ligand in a suitable solvent.
Nitrogen-donor ligands are commonly employed. For example, homoleptic iron(III) complexes with bidentate N-phenylpyrazole-based ligands have been synthesized. mdpi.com The process involves a two-step orthometalation and transmetalation sequence, starting from an iron(II) precursor like FeBr₂(THF)₁.₅, which is oxidized to iron(III) during the complexation. mdpi.com Other nitrogen-containing heterocyclic ligands, such as 1,2-dihydro-1-phenyl-2,3-dimethyl-4-[2′,4′-pentanedione-3′-hydrazono]pyrazol-5-one, have been shown to form stable octahedral complexes with iron(III), coordinating in a bidentate or tridentate fashion. researchgate.net
Oxygen-donor ligands, particularly phosphine (B1218219) oxides, also form stable complexes. Bidentate bis(tertiary phosphine oxides) react with iron(III) salts to yield various complex structures, including cations like [Fe(L–L)₂Cl₂]⁺ where the geometry around the iron center is typically trans-octahedral. rsc.org
The table below showcases examples of synthesized iron(III) bromide complexes with different ligand types.
| Ligand Type | Example Ligand | Complex Formula/Structure | Citation |
| N-donor (Pyrazole-based) | Phenyl-1H-pyrazole | Tris(1-phenylpyrazolato-N,C²)iron(III) | mdpi.com |
| N,O-donor (Hydrazone) | AAPAAC | Octahedral Fe(III) complex | researchgate.net |
| O-donor (Phosphine Oxide) | Methylene-bis(diphenylphosphine oxide) | Dimeric trigonal bipyramidal cations | rsc.org |
| AAPAAC: 1,2-dihydro-1-phenyl-2,3-dimethyl-4-[2′,4′-pentanedione-3′-hydrazono]pyrazol-5-one |
Solvent-Assisted Synthesis and Influence of Reaction Environment on Product Formation
In the synthesis of iron bromide complexes, solvents like tetrahydrofuran (B95107) (THF) are frequently used. For instance, FeBr₂(THF)₁.₅ is a common starting material prepared in situ for the synthesis of other coordination compounds. mdpi.com The THF molecules coordinate to the iron center, stabilizing it and rendering it soluble in the reaction medium. Similarly, the synthesis of iron(II) bromide can be achieved in methanol, which acts as both a solvent and a stabilizer, leading to the formation of a solvated intermediate, [Fe(MeOH)₆]Br₂. While this example pertains to FeBr₂, it underscores the significant role of coordinating solvents in iron halide chemistry. The isolation of pure, anhydrous FeBr₃ relies heavily on the reaction environment. Conducting the direct synthesis from elements under vacuum is essential to prevent the formation of oxides and to facilitate purification by sublimation. researchgate.net The hygroscopic nature of FeBr₃ necessitates that all handling be performed under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. fishersci.fi
Chemical Vapor Deposition Techniques for Crystalline Iron(III) Bromide
Chemical Vapor Deposition (CVD) is a powerful technique for producing thin films of solid materials. uscti.com In a typical CVD process, a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. uscti.com Metal halides, including bromides, are common precursors for the CVD of various materials. uscti.com
While the direct CVD of pure iron(III) bromide films is not extensively documented, FeBr₃ has been employed in CVD-related processes, highlighting its volatility and utility as a precursor. For instance, FeBr₃ has been used as a vapor-phase transport agent. In the synthesis of iron selenide (B1212193) (FeSe), FeBr₃ decomposes at elevated temperatures (around 200°C) to form bromine vapor, which reacts with the source material and facilitates its transport to a cooler region of the furnace where FeSe is deposited. iastate.edu
Furthermore, FeBr₃ vapor has been used in post-synthesis modification of materials. In one study, ultrathin perovskites grown by CVD were exposed to FeBr₃ vapor. This facile doping protocol resulted in the successful incorporation of iron into the perovskite lattice through a vapor-phase metal halide insertion reaction. fsu.edu These examples demonstrate the potential for using FeBr₃ as a precursor in CVD and atomic layer deposition (ALD) for creating iron-containing thin films and nanostructures.
Controlled Stoichiometric and Catalytic Synthesis Approaches
Control over stoichiometry is fundamental in the synthesis of iron(III) bromide to ensure the desired oxidation state of iron. The direct reaction between iron and bromine must be carefully controlled to follow the 2 Fe + 3 Br₂ stoichiometry to yield FeBr₃. wikipedia.orgusc.edu An excess of iron or insufficient bromine could lead to the formation of iron(II) bromide (FeBr₂).
Another stoichiometric approach is the reaction between iron(III) oxide and hydrobromic acid, which requires a precise 1:6 molar ratio to proceed to completion: Fe₂O₃ + 6HBr → 2FeBr₃ + 3H₂O. usc.edu
While it is more common to use FeBr₃ as a catalyst, the concept of a "catalytic synthesis approach" can refer to its efficient, in situ generation for immediate use in a subsequent reaction. wikipedia.org For example, in the bromination of aromatic compounds, FeBr₃ is often generated within the reaction mixture from iron filings and bromine, which then immediately catalyzes the desired organic transformation. wikipedia.org
Additionally, reactions catalyzed by iron(III) can be performed in either a stoichiometric or a catalytic version, which implies a high degree of control. A notable example is the halogenation of sulfonates, where iron(III) catalysis provides an efficient route to various alkyl bromides. researchgate.net This control allows for the reaction to be tuned based on the desired scale and efficiency, representing a sophisticated approach to synthesis involving iron(III) halides. researchgate.net
Structural Elucidation and Solid State Chemistry of Iron Iii Bromide and Its Derivatives
Crystallographic Analysis of Iron(III) Bromide Crystal Structures
The crystal structure of iron(III) bromide is characterized by a polymeric arrangement featuring six-coordinate, octahedral iron centers. wikipedia.org This structure is foundational to understanding its chemical and physical properties.
Single Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction has been a pivotal technique in determining the precise atomic arrangement within iron(III) bromide crystals. mdpi.commdpi.com These studies have confirmed that FeBr₃ crystallizes in a trigonal system with the R-3 space group. wikipedia.orgmaterialsproject.org The structure consists of two-dimensional sheets of edge-sharing FeBr₆ octahedra. materialsproject.org Within these octahedra, each Fe³⁺ ion is bonded to six equivalent Br⁻ atoms. materialsproject.org
Further investigations using single-crystal X-ray diffraction have also been instrumental in characterizing the structures of various iron(III) bromide complexes. For instance, the structure of a trisbromoiron(III) complex with N,N'-dimethylpropyleneurea (DMPU) in the solid state was determined to be a slightly distorted trigonal bipyramid. researchgate.net In this complex, the iron center is coordinated to three bromide ions and two oxygen atoms from the DMPU solvent molecules. researchgate.net Similarly, the crystal structures of iron(III) complexes with pyridoxal-semicarbazone ligands have been elucidated, revealing different coordination geometries depending on the specific ligands present. mdpi.com
Investigations of Rhombohedral and Other Crystal Systems
Iron(III) bromide adopts a rhombohedral lattice system, which is a subset of the trigonal crystal system. materialsproject.org The space group is specifically identified as R-3 (No. 148). wikipedia.orgmaterialsproject.org This rhombohedral structure is isomorphous with that of bismuth triiodide (BiI₃). materialsproject.org The layered nature of this crystal system is a key feature, with van der Waals forces holding the layers together.
The following table summarizes the crystallographic data for iron(III) bromide:
| Parameter | Value |
| Crystal System | Trigonal |
| Lattice System | Rhombohedral |
| Space Group | R-3 (No. 148) |
| a (Å) | 7.383 |
| b (Å) | 7.383 |
| c (Å) | 7.383 |
| α (°) | 50.646 |
| β (°) | 50.646 |
| γ (°) | 50.646 |
| Fe-Br Bond Length (Å) | 2.55 |
Data sourced from the Materials Project. materialsproject.orgmaterialsproject.org
Structural Characterization of Iron(III) Bromide Complexes in Solution and Solid State
The coordination environment of iron(III) in bromide complexes can vary significantly between the solid state and in solution, as well as with different coordinating solvents or ligands. Advanced spectroscopic techniques have provided deep insights into these structural variations.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS spectroscopy is a powerful tool for determining the local atomic structure around a specific element, in this case, iron. beilstein-journals.org Studies on iron(III) bromide complexes in solution have utilized EXAFS to probe the coordination environment of the iron center. For a tribromoiron(III) complex in N,N'-dimethylpropyleneurea (DMPU) solution, EXAFS data indicated a regular trigonal planar configuration with a mean Fe-Br bond distance of 2.36 Å, suggesting no strong coordination of solvent molecules to the iron(III) ion. researchgate.net
In the solid state, EXAFS has been used to characterize the coordination of iron(III) in various complexes. For instance, in a solid trisbromoiron(III) complex with DMPU, EXAFS analysis, consistent with single-crystal X-ray diffraction, showed a distorted trigonal bipyramidal structure. researchgate.net This highlights the influence of the crystal packing forces on the coordination geometry.
Large Angle X-ray Scattering (LAXS) for Solution Structure
Large Angle X-ray Scattering (LAXS) is another technique employed to study the structure of complexes in solution. researchgate.net For the tribromoiron(III) complex in DMPU solution, LAXS studies corroborated the findings from EXAFS, confirming a regular trigonal planar geometry for the [FeBr₃] species in solution. researchgate.net This indicates that in this particular solvent, the three bromide ions are the primary coordinating species to the iron(III) center.
Coordination Geometries and Bond Valence Analysis in Complexes
The coordination geometry of iron(III) in its bromide complexes is diverse and highly dependent on the surrounding ligands and the physical state. While solid iron(III) bromide itself has an octahedral coordination of iron, its complexes can exhibit different geometries. wikipedia.org
For example, in the solid-state complex with DMPU, [FeBr₃(dmpu)₂], the iron(III) center adopts a slightly distorted trigonal bipyramidal geometry. researchgate.net The three bromide ions form a somewhat distorted trigonal plane, with one shorter Fe-Br bond (2.37 Å) and two slightly longer ones (2.44 Å). Two DMPU molecules coordinate through their oxygen atoms in the apical positions, with a mean Fe-O bond distance of 1.98 Å. researchgate.net
Bond valence analysis is a method used to validate crystal structures and to understand the nature of bonding. nih.gov It relies on the principle that the sum of the bond valences around an ion should be equal to its oxidation state. This analysis has been applied to a wide range of iron(III) complexes to confirm the +3 oxidation state and to assess the quality of the structural data. nih.govacs.org For instance, in iron(III) complexes with pyridoxal-semicarbazone, bond valence calculations helped to confirm the assigned coordination geometries and the nature of the metal-ligand interactions. mdpi.com
Phase Transitions and Solid-State Characteristics of Iron(III) Bromide Systems
Iron(III) bromide (FeBr₃), also known as ferric bromide, is a red-brown, odorless, and hygroscopic solid compound. wikipedia.orgusc.edu Its solid-state properties are largely dictated by its crystal structure and the nature of the iron-bromine bonding.
First-principles investigations of a single monolayer of FeBr₃ indicate that the iron atoms form a honeycomb lattice, with the Fe-Fe distance being 3.63 Å. arxiv.org The FeBr₃ monolayer is predicted to be a dynamically and mechanically stable two-dimensional ferromagnetic material. arxiv.org
Regarding phase transitions, iron(III) bromide does not exhibit solid-state polymorphic phase transitions under standard conditions. Instead, it undergoes thermal decomposition at temperatures above 200 °C (473 K), breaking down into iron(II) bromide and bromine vapor. wikipedia.orgusc.edu
2FeBr₃(s) → 2FeBr₂(s) + Br₂(g)
From a magnetic standpoint, bulk FeBr₃ exhibits complex behavior. It is ferromagnetic within its individual layers and antiferromagnetic between adjacent layers. arxiv.org The paramagnetic nature of the Fe³⁺ ion, with its five unpaired electrons, is a key factor in its magnetic properties. nih.gov For an isolated FeBr₃ monolayer, a ferromagnetic phase transition is predicted to occur at a Curie temperature of 140 K. arxiv.org Below this temperature, the material would exhibit spontaneous magnetization, transitioning to a paramagnetic state above it.
Detailed crystallographic and magnetic data are summarized in the tables below.
Interactive Table 1: Crystallographic Data for Iron(III) Bromide
| Parameter | Value | Notes |
| Crystal System | Trigonal | wikipedia.orgmaterialsproject.org |
| Space Group | R-3 (No. 148) | wikipedia.orgmaterialsproject.org |
| Structure Type | Bismuth triodide | materialsproject.orgosti.gov |
| Fe-Br Bond Length | 2.43 Å - 2.55 Å | materialsproject.orgmaterialsproject.org |
| Fe³⁺ Coordination | Octahedral (FeBr₆) | materialsproject.orgosti.gov |
| Lattice Constant (a) | 7.383 Å | materialsproject.org |
| Monolayer Lattice Constant | 6.29 Å | For a single, isolated layer. arxiv.org |
Interactive Table 2: Solid-State Characteristics of Iron(III) Bromide
| Property | Value/Description | Notes |
| Appearance | Red-brown to black crystalline solid | wikipedia.orgusc.edu |
| Density | 4.50 g/cm³ | wikipedia.org |
| Thermal Stability | Decomposes above 200 °C | wikipedia.org |
| Magnetic Ordering (Bulk) | Ferromagnetic within layers, antiferromagnetic between layers | arxiv.org |
| Magnetic Ordering (Monolayer) | Predicted to be ferromagnetic | arxiv.org |
| Curie Temperature (T_c) | 140 K (Predicted for monolayer) | arxiv.org |
| Calculated Magnetic Moment | 0.991 µB (per unit cell) | materialsproject.org |
Coordination Chemistry of Iron Iii Bromide
Complex Formation Equilibria and Thermodynamics in Various Solvent Systems
Iron(III) bromide's ability to form complexes is highly dependent on the solvent environment. solubilityofthings.com It is readily soluble in water and electron-donating solvents like ethers and ethanol, where it forms complex ions. solubilityofthings.comsamaterials.com The thermodynamics of these complex formation reactions dictate the stability and nature of the resulting species.
Calorimetric studies in the non-aqueous, space-demanding solvent N,N'-dimethylpropyleneurea (DMPU) have shown that iron(III) forms three distinct, medium-strong bromide complexes. researchgate.net The thermodynamic data from these studies indicate that the formation of all three complexes is primarily driven by an increase in entropy. researchgate.net This suggests that the substitution of solvent molecules by bromide ions leads to a more disordered system, which is thermodynamically favorable.
Ligand exchange, or substitution, is a fundamental reaction for complex ions where one ligand is replaced by another. chemguide.co.uk The kinetics and mechanisms of these reactions provide insight into the reactivity of the complex. For the binding of bromide ions to aqueous Fe(III), studies using a high-pressure laser temperature jump apparatus suggest a mechanism where Fe³⁺ and FeOH²⁺ first form ion pairs with Br⁻ before the formation of the inner-sphere complex, FeBr²⁺. cdnsciencepub.com The kinetic data for the conversion of the {Fe³⁺, Br⁻} ion pair to the FeBr²⁺ complex are consistent with an associative interchange (Iₐ) mechanism. cdnsciencepub.com
In other related iron(III) systems, such as the substitution reactions of the iron(III) hydroxo dimer, a dissociative interchange mechanism has been proposed. nih.gov This mechanism involves an intermediate where the incoming ligand coordinates to only one of the two iron centers before forming a bridge. nih.gov The addition of thiocyanate (B1210189) ions (SCN⁻) to a solution containing iron(III) ions results in an intense blood-red solution due to the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex, a well-known and highly sensitive ligand exchange reaction. chemguide.co.uklibretexts.org
The stability of a complex in solution is quantified by its stability constant (or formation constant), with larger values indicating greater stability. mediresonline.org While extensive data for iron(III) bromide complexes are specific to the solvent system, detailed studies provide a clear picture of their thermodynamic behavior.
β₁: (2.0 ± 0.4) × 10³ M⁻¹
β₂: (7.2 ± 1.5) × 10⁵ M⁻² researchgate.net
A calorimetric study elucidated the thermodynamic parameters for the stepwise formation of three bromide complexes in DMPU, confirming that the process is spontaneous and endothermic, driven by positive entropy changes. researchgate.net
Table 1: Thermodynamic Parameters for Iron(III) Bromide Complex Formation in DMPU This table is based on qualitative and quantitative findings describing the complex formation as being entropy-driven and forming three medium-strong complexes. researchgate.net
| Reaction Step | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Driving Force |
|---|---|---|---|---|
| [Fe(DMPU)ₙ]³⁺ + Br⁻ ⇌ [FeBr(DMPU)ₙ₋₁]²⁺ + DMPU | Negative | Positive | Positive | Entropy |
| [FeBr(DMPU)ₙ₋₁]²⁺ + Br⁻ ⇌ [FeBr₂(DMPU)ₙ₋₂]⁺ + DMPU | Negative | Positive | Positive | Entropy |
| [FeBr₂(DMPU)ₙ₋₂]⁺ + Br⁻ ⇌ [FeBr₃(DMPU)ₙ₋₃] + DMPU | Negative | Positive | Positive | Entropy |
Speciation of Iron(III) Bromide in Non-Aqueous and Mixed Media
Speciation refers to the distribution of a chemical element among its various chemical forms in a system. metrohm.com For iron(III) bromide, the solvent plays a critical role in determining which species are present. core.ac.ukosti.gov
In the non-aqueous solvent DMPU, a detailed structural investigation using EXAFS and LAXS revealed distinct species in solution versus the solid state. In DMPU solution, the tribromoiron(III) complex exists in a regular trigonal planar geometry, with no solvent molecules strongly bound to the iron center. researchgate.net However, when crystallized from this solution, the solid-state structure is a trigonal bipyramidal [FeBr₃(dmpu)₂] complex, with two DMPU solvent molecules occupying the apical positions. researchgate.net
In aqueous solutions, the speciation is more complex due to hydrolysis and the formation of various aquated complexes. osti.gov By analogy with the well-studied iron(III) chloride system, the dissolution of iron(III) bromide in water is expected to produce a range of species depending on concentration and pH. These can include the hexaaquairon(III) ion [Fe(H₂O)₆]³⁺, and various substituted species such as [FeBr(H₂O)₅]²⁺ and [FeBr₂(H₂O)₄]⁺. libretexts.orgosti.gov At high bromide concentrations, the tetrahedral tetrabromoferrate(III) anion, [FeBr₄]⁻, can also be formed.
Table 2: Speciation of Iron(III) Bromide in Different Media
| Medium | Dominant Species | Coordination Geometry | Source |
|---|---|---|---|
| DMPU (Solution) | [FeBr₃] | Trigonal Planar | researchgate.net |
| DMPU (Solid State) | [FeBr₃(dmpu)₂] | Trigonal Bipyramidal | researchgate.net |
| Aqueous (Low Br⁻ conc.) | [Fe(H₂O)₆]³⁺, [FeBr(H₂O)₅]²⁺ | Octahedral | libretexts.orgosti.gov |
| Aqueous (High Br⁻ conc.) | [FeBr₄]⁻ | Tetrahedral | researchgate.net |
Influence of Steric and Electronic Factors on Coordination Geometry
The coordination number and geometry of metal complexes are determined by a combination of factors, including the size of the central metal ion, steric interactions between ligands, and electronic effects. acs.orgbritannica.com
Steric hindrance, which relates to the size of the ligands, is a major determinant of the coordination number. For instance, the iron(III) ion can accommodate six small fluoride (B91410) ions to form the octahedral [FeF₆]³⁻ complex, but only four of the larger chloride or bromide ions to form the tetrahedral [FeCl₄]⁻ or [FeBr₄]⁻ complexes. britannica.com The space-demanding nature of the DMPU solvent, with its two methyl groups near the coordinating oxygen atom, hinders the metal ion from achieving higher coordination numbers that might be seen with less bulky solvents like water. core.ac.uk
The change in coordination geometry of the tribromoiron(III) complex between the DMPU solution (three-coordinate, trigonal planar) and the solid state (five-coordinate, trigonal bipyramidal) is a clear example of how the packing forces and solvent coordination in the crystal lattice can alter the geometry. researchgate.net Electronic factors, such as the electron-donating ability of a solvent or ligand, also play a crucial role in stabilizing certain geometries and promoting complex formation. rsc.org
Self-Ionization Phenomena in Iron(III) Bromide Systems
Self-ionization is a process where a compound reacts with itself to form ionic species. This phenomenon is a known characteristic of iron(III) halides. researchgate.net For iron(III) chloride, it is well-established that it can undergo self-ionization, especially in the presence of donor ligands (L), to form complexes such as [FeCl₂L₄]⁺[FeCl₄]⁻. researchgate.net This behavior arises from the transfer of a halide ion between two iron centers.
Given the chemical similarities between iron(III) chloride and iron(III) bromide, a similar self-ionization process is expected for FeBr₃ in suitable solvent systems. The process can be represented by the general equilibrium:
2FeBr₃ + nL ⇌ [FeBr₂Lₙ]⁺ + [FeBr₄]⁻
This type of auto-ionization is not unique to iron halides and has been observed in other systems, such as uranium tetrahalides in ethyl acetate, further supporting its plausibility in the coordination chemistry of iron(III) bromide. nih.gov
Reaction Mechanisms and Chemical Reactivity of Iron Iii Bromide
Lewis Acidity and its Role in Organic and Inorganic Transformations
Iron(III) bromide is a potent Lewis acid, meaning it can readily accept a pair of electrons to form a covalent bond. usc.eduvedantu.com This characteristic is central to its catalytic activity. The iron center in FeBr₃ has an empty orbital, making it electrophilic and capable of interacting with Lewis bases. vedantu.com This interaction is particularly significant in organic synthesis.
In the presence of a halogen like bromine (Br₂), FeBr₃ acts as a catalyst by polarizing the Br-Br bond. pearson.comlibretexts.org This polarization creates a more electrophilic bromine species, which can be represented as a complex like [Br-Br-FeBr₃]. libretexts.orgyoutube.com This activated bromine is then susceptible to attack by electron-rich aromatic compounds, such as benzene, leading to electrophilic aromatic substitution. libretexts.orgyoutube.com
Beyond halogenation, the Lewis acidity of FeBr₃ is harnessed in other significant organic reactions. It can catalyze Friedel-Crafts alkylation and acylation reactions, facilitating the formation of new carbon-carbon bonds by activating alkyl or acyl halides. fiveable.meusc.edu This versatility makes it a valuable tool for constructing more complex organic molecules. fiveable.me In inorganic chemistry, its Lewis acidity allows for the formation of various coordination complexes.
Electron Transfer Processes and Redox Cycling in Iron(III) Bromide Chemistry
The chemistry of iron(III) bromide is rich with electron transfer processes, where the iron center can readily switch between its +3 and +2 oxidation states. This redox activity is fundamental to its role in various catalytic and photo-induced reactions.
Single Electron Transfer (SET) Mechanisms
Iron(III) bromide can initiate reactions through single electron transfer (SET) mechanisms. In these processes, a single electron is transferred from or to the Fe(III) center. For instance, FeBr₃ can act as a single electron oxidant in the synthesis of functionalized N-amino-3-nitrile-indole derivatives. researchgate.net Some transition-metal-free reactions promoted by combinations like KOtBu and an organic additive are believed to proceed via a radical mechanism initiated by a single electron transfer step. mdpi.com
Ligand-to-Metal Electron Transfer (LMCT) Processes
Ligand-to-metal charge transfer (LMCT) is a key photochemical process involving iron(III) complexes. rsc.orguni-regensburg.de In this process, absorption of light can cause an electron to be transferred from a ligand to the Fe(III) center, resulting in the reduction of iron to Fe(II) and the generation of a ligand radical. uni-regensburg.de The nature of the ligand and the wavelength of light can influence the outcome of these reactions. For example, in mixed halide systems like [FeCl₃Br]⁻, excitation with different wavelengths of light can selectively generate bromine or chlorine radicals via LMCT. osti.gov This phenomenon is being explored for the development of photocatalytic systems for C-H functionalization. osti.gov
Fe(III)/Fe(II) Redox Cycling in Catalytic Systems
The ability of iron to cycle between the Fe(III) and Fe(II) oxidation states is a cornerstone of its catalytic activity in a variety of reactions. researchgate.net This redox cycling allows for the regeneration of the active catalytic species, enabling the reaction to proceed with only a catalytic amount of the iron compound.
One example is in atom transfer radical polymerization (ATRP), where an Fe(II) species acts as the activator and the Fe(III) species acts as the deactivator. researchgate.net In some photo-Fe-ATRP systems, the process can be initiated by the photoreduction of FeBr₃ to its active Fe(II) form. mdpi.com This Fe(III)/Fe(II) cycling is also crucial in certain cross-coupling reactions and has been utilized in the synthesis of various heterocyclic compounds. researchgate.net Studies have shown that factors like the presence of bromide ions can significantly promote this cycling. acs.org
Radical Generation and Reactivity Initiated by Iron(III) Bromide
Iron(III) bromide is proficient at initiating radical reactions. The generation of radicals often occurs through the electron transfer processes mentioned previously. For instance, the photolysis of the Fe-Br bond in FeBr₃ can lead to the formation of bromine radicals (Br•). mdpi.com These highly reactive species can then participate in a variety of chemical transformations.
In the context of photocatalytic C-H functionalization, the generation of halogen radicals from iron(III) halide salts upon irradiation is a key step. osti.gov These radicals can abstract hydrogen atoms from hydrocarbons, creating carbon-centered radicals that can then be further functionalized. osti.gov The generation of radicals by FeBr₃ has also been implicated in atom transfer radical polymerization (ATRP), where it can initiate the polymerization process. researchgate.netmdpi.com
Electrophilic Substitution Reactions Catalyzed by Iron(III) Bromide
One of the most well-known applications of iron(III) bromide is as a catalyst for electrophilic aromatic substitution reactions, particularly the bromination of aromatic compounds. wikipedia.orgfiveable.mechemguide.co.uk Aromatic rings, like that of benzene, are relatively unreactive towards electrophiles like molecular bromine (Br₂) on their own. libretexts.org
FeBr₃ acts as a Lewis acid catalyst, activating the bromine molecule by coordinating to it and polarizing the Br-Br bond. libretexts.orgdoubtnut.combyjus.com This creates a highly electrophilic bromine species, often depicted as Br⁺, which is then readily attacked by the electron-rich aromatic ring. libretexts.orgdoubtnut.com The reaction proceeds through a carbocation intermediate, known as a Wheland intermediate, which then loses a proton to restore the aromaticity of the ring and yield the brominated product. lumenlearning.com This catalytic process allows for the efficient and selective bromination of a wide range of aromatic compounds. usc.edu
Hydrolysis and Complexation Reactions in Aqueous Systems
Iron(III) bromide is highly soluble in water, where it readily dissolves to form a solution that is characteristically acidic. This acidity arises from the hydrolysis of the iron(III) ion (Fe³⁺). Upon dissolution, the Fe³⁺ ion, being a small, highly charged metal cation, coordinates with six water molecules to form the hexaaquairon(III) complex ion, [Fe(H₂O)₆]³⁺.
The high charge density of the Fe³⁺ ion polarizes the O-H bonds in the coordinated water molecules, facilitating the release of a proton (H⁺) to the surrounding solvent water molecules. This process results in the formation of various hydroxo-aqua complexes and is the reason aqueous solutions of iron(III) bromide are acidic. The primary hydrolysis reaction is the formation of the pentahydroxoaquairon(III) ion, [Fe(OH)(H₂O)₅]²⁺.
The general equilibria for the stepwise hydrolysis of the [Fe(H₂O)₆]³⁺ ion can be represented as follows: [Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(OH)(H₂O)₅]²⁺ + H₃O⁺ [Fe(OH)(H₂O)₅]²⁺ + H₂O ⇌ [Fe(OH)₂(H₂O)₄]⁺ + H₃O⁺
Further deprotonation can lead to the formation of neutral iron(III) hydroxide, Fe(OH)₃, which is poorly soluble and may precipitate from solution, and the anionic tetrahydroxoferrate(III) complex, [Fe(OH)₄]⁻, at higher pH values. acs.orgpdx.edu Dimeric species, such as the [Fe₂(OH)₂(H₂O)₈]⁴⁺ ion, are also formed. acs.org
The speciation of iron(III) in aqueous solution is highly dependent on pH. researchgate.net At a pH around 2, the dominant hydrolyzed species is [Fe(OH)(H₂O)₅]²⁺. researchgate.net The formation of these various hydroxo complexes is responsible for the typical yellow-brown color of aqueous iron(III) solutions.
In addition to hydrolysis, the aqua ligands in the coordination sphere of the iron(III) ion can be substituted by other ligands present in the solution, such as the bromide ions from the parent salt. This leads to the formation of bromo-aqua complexes, for example [FeBr(H₂O)₅]²⁺.
The table below summarizes the key hydrolysis reactions for the iron(III) ion and their corresponding equilibrium constants (as log β) at 25 °C and infinite dilution. acs.orgnih.gov
| Reaction | Species Formed | log β |
|---|---|---|
| Fe³⁺ + H₂O ⇌ [Fe(OH)]²⁺ + H⁺ | [Fe(OH)]²⁺ | -2.19 ± 0.02 |
| 2Fe³⁺ + 2H₂O ⇌ [Fe₂(OH)₂]⁴⁺ + 2H⁺ | [Fe₂(OH)₂]⁴⁺ | -2.92 ± 0.02 |
| Fe³⁺ + 2H₂O ⇌ [Fe(OH)₂]⁺ + 2H⁺ | [Fe(OH)₂]⁺ | -5.76 ± 0.06 |
| Fe³⁺ + 3H₂O ⇌ Fe(OH)₃(aq) + 3H⁺ | Fe(OH)₃(aq) | -14.30 ± 0.32 |
| Fe³⁺ + 4H₂O ⇌ [Fe(OH)₄]⁻ + 4H⁺ | [Fe(OH)₄]⁻ | -21.71 ± 0.24 |
Thermal Decomposition Pathways of Iron(III) Bromide
Anhydrous iron(III) bromide exhibits limited thermal stability. When heated, it undergoes decomposition. Research findings and safety data indicate that the decomposition of iron(III) bromide commences at approximately 200 °C. thermofisher.com
The decomposition pathway involves a redox reaction where the iron(III) center is reduced to iron(II), and the bromide ligands are oxidized to elemental bromine. The primary products of this thermal decomposition are iron(II) bromide (ferrous bromide) and bromine gas (Br₂). thermofisher.com
2 FeBr₃(s) → 2 FeBr₂(s) + Br₂(g)
This reaction highlights the greater oxidizing power of the iron(III) ion relative to the iodide ion, as iron(III) iodide is inherently unstable, but also shows its limitation compared to chlorine, as iron(III) chloride is considerably more stable. The release of bromine vapor upon heating is a significant characteristic of this process. thermofisher.com
The table below provides a summary of the thermal decomposition process for iron(III) bromide.
| Reactant | Decomposition Temperature | Products | Reaction Equation |
|---|---|---|---|
| Iron(III) Bromide (FeBr₃) | ~200 °C | Iron(II) Bromide (FeBr₂), Bromine (Br₂) | 2FeBr₃(s) → 2FeBr₂(s) + Br₂(g) |
Catalytic Applications and Mechanistic Studies
Iron(III) Bromide as a Lewis Acid Catalyst in Organic Synthesis
Iron(III) bromide (FeBr₃), also known as ferric bromide, is a versatile and effective Lewis acid catalyst in a variety of organic transformations. usc.eduvedantu.comottokemi.comwikipedia.org Its utility stems from its ability to accept an electron pair, a defining characteristic of Lewis acids, which allows it to activate substrates and facilitate key bond-forming reactions. vedantu.com The iron center in FeBr₃, bonded to highly electronegative bromine atoms, carries a partial positive charge, making it receptive to electron pair donation. vedantu.com This property is harnessed in several important classes of organic reactions.
Friedel-Crafts Reactions
Iron(III) bromide is a well-established catalyst for Friedel-Crafts reactions, a cornerstone of aromatic chemistry for forming carbon-carbon bonds. usc.edunih.gov These reactions involve the alkylation or acylation of an aromatic ring. nih.goviitk.ac.in In this context, FeBr₃ functions by activating an alkyl or acyl halide. iitk.ac.in For instance, in Friedel-Crafts alkylation, the Lewis acidic FeBr₃ coordinates to the halogen of an alkyl halide. iitk.ac.in This interaction polarizes the carbon-halogen bond, generating a carbocation or a carbocation-like complex that is sufficiently electrophilic to be attacked by the electron-rich aromatic ring. lscollege.ac.in This process ultimately leads to the substitution of a hydrogen atom on the aromatic ring with the alkyl group. iitk.ac.in While highly effective, one challenge in Friedel-Crafts alkylation is that the alkylated product is often more reactive than the starting material, which can lead to overalkylation. nih.govlscollege.ac.in
Table 1: Examples of Iron(III) Bromide Catalyzed Friedel-Crafts Reactions
| Aromatic Substrate | Reagent | Product | Reference |
| Benzene | Alkyl Halide | Alkylbenzene | nih.goviitk.ac.in |
| Benzene | Acyl Halide | Acylbenzene | nih.goviitk.ac.in |
Halogenation Processes (e.g., Bromination of Aromatics)
Iron(III) bromide is a classic and widely used catalyst for the bromination of aromatic compounds. usc.eduottokemi.comwikipedia.orgjove.comusc.edu In this electrophilic aromatic substitution reaction, FeBr₃ activates molecular bromine (Br₂), which is not electrophilic enough to react directly with the stable aromatic ring. vedantu.comjove.com The FeBr₃ catalyst interacts with a bromine molecule, polarizing the Br-Br bond and generating a more potent electrophile, often represented as a complex like [Br⁺][FeBr₄⁻]. jove.comibchem.com The electron-rich aromatic ring then attacks the electrophilic bromine, leading to the formation of a resonance-stabilized intermediate known as an arenium ion. jove.com Subsequent deprotonation of the arenium ion restores the aromaticity of the ring and yields the brominated product, regenerating the FeBr₃ catalyst in the process. jove.com This method is highly effective for synthesizing brominated aromatic compounds, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. usc.edu Iron metal can also be used, as it reacts with bromine to form iron(III) bromide in situ. libretexts.orgchemguide.co.ukchemguide.co.uk
Regioselective Functionalization and Alkylation Mechanisms
The catalytic activity of iron(III) bromide and related iron catalysts extends to achieving high regioselectivity in various functionalization and alkylation reactions. For instance, iron-catalyzed reactions can direct the addition of functional groups to specific positions on a molecule.
In the context of alkylation, iron catalysts have been developed for the regioselective alkylation of diols and carbohydrates. rsc.orgresearchgate.net The proposed mechanism for these reactions often involves the formation of a cyclic intermediate between the iron catalyst and the substrate. For example, in the regioselective benzylation of diols catalyzed by an iron(III) species with co-catalysts, the iron catalyst is thought to form a cyclic dioxolane-type intermediate with the diol. rsc.orgresearchgate.net This intermediate then reacts with the alkylating agent, leading to the selective functionalization of one hydroxyl group. rsc.org
Furthermore, iron-catalyzed hydrocarboxylation of styrene (B11656) derivatives with CO₂ has been shown to produce α-aryl carboxylic acids with excellent regioselectivity. organic-chemistry.org Mechanistic studies indicate that this process involves an iron-catalyzed hydrometalation, followed by transmetalation and reaction with carbon dioxide. organic-chemistry.org The regioselectivity is attributed to the preferential formation of the α-aryl Grignard intermediate. organic-chemistry.org
Advanced Iron(III) Catalysis in Cross-Coupling Reactions
Iron catalysts, including those derived from iron(III) bromide, have emerged as a cost-effective and less toxic alternative to precious metal catalysts like palladium and nickel for cross-coupling reactions, which are fundamental for creating carbon-carbon bonds. acs.orgresearchgate.netresearchgate.net
Elucidation of Active Iron Species in Catalysis
A significant area of research in iron-catalyzed cross-coupling has been the identification of the active catalytic species. acs.orgnih.gov The oxidation state of the active iron catalyst has been a subject of considerable debate, with proposals ranging from Fe(-II) to Fe(III). acs.orgacs.org
Table 2: Proposed Active Iron Species in Cross-Coupling Reactions
| Reaction Conditions | Proposed Lowest Oxidation State | Catalytic Cycle | Reference |
| Ligand-free | Fe(I) | Fe(I)/Fe(III) | acs.org |
| With ligands (e.g., bisamines, NHC) | Fe(II) | Fe(II)/Fe(III) | acs.org |
| With ligands | Fe(I) | Fe(I)/Fe(III) | acs.org |
Mechanistic Pathways of Carbon-Carbon Bond Formation
The mechanistic pathways for carbon-carbon bond formation in iron-catalyzed cross-coupling reactions are often complex and can involve radical intermediates. acs.orgbeilstein-journals.org A general consensus is that the catalytic cycle for the cross-coupling of organohalides with Grignard reagents involves Fe(III) as the highest oxidation state. acs.org
One proposed mechanism involves the formation of an organoiron species from the reaction of the iron catalyst with the Grignard reagent. beilstein-journals.org This species can then react with the organohalide. In some cases, a single electron transfer (SET) from an aryliron complex to an iodoalkane can generate a radical substrate, which then undergoes cyclization and subsequent reaction with the iron center to form an Fe(III) complex. beilstein-journals.org Reductive elimination from this complex would then yield the final cross-coupled product and regenerate a lower-valent iron species. beilstein-journals.org
In other systems, such as the iron-catalyzed 1,2-alkylarylation of activated alkenes, the mechanism is thought to proceed through the generation of an alkyl radical which then adds to the alkene. beilstein-journals.org This is followed by an intramolecular cyclization to form a new radical intermediate that ultimately leads to the final product. beilstein-journals.org The formation of carbon-carbon bonds can also proceed through a Friedel-Crafts-like ring closure following the generation of a carbocation intermediate. nih.govnih.gov The specific pathway is highly dependent on the substrates, ligands, and reaction conditions employed.
Photocatalytic Mechanisms Involving Iron(III) Bromide
The photochemical properties of iron(III) bromide are central to its application in photocatalysis. The absorption of light by iron(III) bromide complexes can initiate a cascade of chemical events, leading to the formation of reactive intermediates that drive organic reactions.
A key photoactivation pathway for iron(III) bromide involves a Ligand-to-Metal Charge Transfer (LMCT) process. researchgate.netnih.govrsc.orgresearchgate.netrsc.org Upon irradiation, an electron is transferred from a bromide ligand to the iron(III) center, generating a bromine radical and an iron(II) species. acs.orgnih.gov This process is a cornerstone of iron-catalyzed photoredox reactions. acs.orgnih.gov The generated bromine radical is a highly reactive species capable of abstracting hydrogen atoms or adding to unsaturated bonds, thereby initiating a variety of organic transformations. acs.orgnih.gov
The LMCT process is an inner-sphere electron transfer event, which distinguishes it from many outer-sphere photoredox catalysts. researchgate.net This mechanism allows for the generation of highly reactive open-shell species under mild conditions. researchgate.net The efficiency and outcome of the LMCT process can be influenced by the coordination environment of the iron center and the specific ligands present. nih.gov For instance, the formation of tetrahalogenoferrate(III) complexes, such as [FeBr₄]⁻, can be crucial for achieving good photosensitivity in the visible light region. researchgate.net
Research has shown that the LMCT excited state of iron(III) complexes can be harnessed for various synthetic applications, including C-H functionalization and the aerobic oxidation of olefins. acs.orgnih.govresearchgate.net In the latter, the photogenerated bromine radical adds to the olefin, and the resulting organic radical is trapped by oxygen. The iron(II) species formed during the LMCT event is subsequently reoxidized to iron(III) to complete the catalytic cycle. acs.orgnih.gov
The photocatalytic activity of iron(III) bromide can be tuned by the wavelength of the incident light, a phenomenon known as wavelength-selective catalysis. researchgate.netchemrxiv.org This selectivity arises from the presence of different photoactive species in solution, each with its own distinct absorption spectrum. For example, in mixed halide systems containing both chloride and bromide, it is possible to selectively generate either chlorine or bromine radicals by irradiating at different wavelengths. researchgate.netnih.gov
DFT calculations have supported this observation, indicating that longer wavelengths preferentially excite the Fe-Br bond, leading to the formation of bromine radicals, while shorter wavelengths can activate Fe-Cl bonds. researchgate.netnih.gov This wavelength-dependent reactivity allows for a degree of control over the reaction outcome that is not achievable with broadband irradiation. For instance, in certain C-H functionalization reactions, irradiation with blue light (around 456 nm) can lead to different product distributions compared to irradiation with UV light (around 390 nm). nih.gov
The development of photoredox systems based on iron(III) bromide and its complexes offers a more sustainable alternative to traditional systems that rely on precious metals like iridium and ruthenium. acs.orgnih.govchemrxiv.org These iron-based systems can drive a range of transformations, including C-H arylation and the aerobic hydroxylation of boronic acids, often using low-energy red light. nih.gov
In addition to electron transfer via LMCT, energy transfer processes can also play a role in photoreactions involving iron(III) bromide complexes. acs.orgnih.gov In these processes, the excited state of the iron complex, formed upon light absorption, can transfer its energy to a substrate molecule, which then undergoes a chemical transformation. This is distinct from photoredox catalysis, where the catalyst directly participates in electron transfer with the substrate. acs.orgnih.gov
The efficiency of energy transfer is dependent on the excited-state lifetime of the iron complex. While many simple iron complexes have very short-lived excited states, recent research has focused on designing iron complexes with longer-lived charge transfer states to facilitate bimolecular quenching reactions. acs.orgnih.gov For example, iron(III) complexes with N-heterocyclic carbene (NHC) ligands have been developed that exhibit tunable excited-state energies and have been successfully employed in photoredox catalysis. nih.gov
Iron(III) Bromide in Oxidation-Reduction Catalysis
Iron(III) bromide is an effective catalyst for a range of oxidation and reduction reactions, leveraging the accessible Fe(III)/Fe(II) redox couple. usc.edu It can catalyze the aerobic oxidation of various substrates, including sulfides to sulfoxides and alcohols to carbonyl compounds. researchgate.netresearchgate.net
In a notable example, a binary system of Fe(NO₃)₃ and FeBr₃ was found to be a highly efficient catalyst for the selective air-oxidation of sulfides to sulfoxides under mild conditions. researchgate.net Iron(III) bromide has also been used to catalyze the oxidation of alcohols using hydrogen peroxide as the oxidant, demonstrating high yields and selectivity for secondary alcohols over primary ones. researchgate.net
The catalytic activity of iron(III) bromide can be enhanced by the addition of co-catalysts or ligands. For instance, a nonheme iron complex formed from FeBr₃ and a tridentate ligand has been shown to mimic the activity of heme-dependent haloperoxidases, catalyzing the reaction of hydrogen peroxide with bromide to generate hypobromous acid for various bromination and oxidation reactions. nih.gov
| Substrate | Oxidant | Product | Catalyst System | Reference |
| Sulfides | Air | Sulfoxides | Fe(NO₃)₃-FeBr₃ | researchgate.net |
| Secondary Alcohols | H₂O₂ | Ketones | FeBr₃ | researchgate.net |
| Alkenes | H₂O₂ | Oxidized products | Polymer-anchored Fe(III) complex | researchgate.net |
| Sulfides | H₂O₂ | Oxidized products | Polymer-anchored Fe(III) complex | researchgate.net |
| Aromatic Alcohols | H₂O₂ | Oxidized products | Polymer-anchored Fe(III) complex | researchgate.net |
| Ethylbenzene | H₂O₂ | Oxidized products | Polymer-anchored Fe(III) complex | researchgate.net |
| Arenes | H₂O₂/NH₄Br | Bromoarenes | Fe(TPY)Br₃ | nih.gov |
Role of Iron(III) Bromide in Polymerization Reactions (Academic Mechanisms)
Iron(III) bromide has been investigated as a catalyst in controlled radical polymerization techniques, particularly Atom Transfer Radical Polymerization (ATRP). researchgate.netcmu.edu In these systems, FeBr₃, often in conjunction with a reducing agent or a co-catalyst, forms an equilibrium with an iron(II) species (the activator) and a bromine-terminated polymer chain (the deactivator). This equilibrium allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. researchgate.netcmu.edu
One proposed mechanism involves the in situ generation of the Fe(II) activator from FeBr₃. For example, in a system containing FeBr₃ and triphenylphosphine (B44618) (TPP), it is suggested that the polymerization is initiated by species like Ph₃PBr₂ or Ph₃PBr₄, which are formed from the reaction between TPP and FeBr₃. researchgate.net The phosphine (B1218219) can also act as a reducing agent, converting Fe(III) to the active Fe(II) state in a process known as Activator Generated by Electron Transfer (AGET) ATRP. cmu.edu
Photoinduced Fe-ATRP is another area of active research. mdpi.comrsc.org In this technique, light is used to facilitate the reduction of the Fe(III) deactivator to the Fe(II) activator. mdpi.comrsc.org The photolysis of the Fe-Br bond in the deactivator complex via an LMCT process can regenerate the activator and produce a bromine radical, which can initiate new polymer chains. mdpi.com This allows for polymerization to be conducted under visible light with very low concentrations of the iron catalyst. mdpi.com
| Polymerization Type | Monomer | Initiator/Co-catalyst | Key Mechanistic Feature | Reference |
| ATRP | MMA, BMA, St | Triphenylphosphine (TPP) | Initiation by Ph₃PBr₂/Ph₃PBr₄ | researchgate.net |
| Reverse ATRP | MMA, MA | AIBN/Onium salts | Controlled polymerization | cmu.edu |
| Photo-Fe-ATRP | MMA | Tetrabutylammonium (B224687) bromide (TBABr) | In situ initiator generation via photoreduction | mdpi.com |
| "Grafting-from" ATRP | Styrene, Butyl Acrylate | FeBr₂/FeBr₃/TBABr | High initiation efficiency | cmu.edu |
Cooperative Catalysis with Iron(III) Bromide and Co-catalysts
The catalytic efficacy of iron(III) bromide can be significantly enhanced through cooperative catalysis, where FeBr₃ works in synergy with a co-catalyst to promote a chemical transformation. ethz.ch This approach can lead to increased reaction rates and enable reactions that are not possible with either catalyst alone. ethz.ch
An example of cooperative catalysis is the synthesis of cyclic carbonates from CO₂ and epoxides. nih.govacs.org A binary catalytic system of an iron(III) complex and tetrabutylammonium bromide (TBAB) has shown high activity for this reaction at room temperature and atmospheric pressure of CO₂. nih.govacs.org In this system, the iron complex acts as a Lewis acid to activate the epoxide, while the bromide anion from TBAB acts as a nucleophile to open the epoxide ring. nih.govacs.org
In another example, iron-copper cooperative catalysis has been shown to be effective for an alkene-Grignard exchange reaction and the alkylmagnesiation of alkynes. researchgate.net The reaction between a terminal alkene and cyclopentylmagnesium bromide is catalyzed by a combination of FeCl₃ and CuBr, along with a phosphine ligand, to produce a primary Grignard reagent in high yield. researchgate.net Mechanistic studies suggest that the primary reaction steps occur on the iron center, while the copper co-catalyst facilitates the exchange of organic groups between the organoiron and organomagnesium species via transmetalation. researchgate.net
Spectroscopic and Advanced Analytical Characterization Techniques
Electronic Spectroscopy (UV-Vis) for Coordination Environment Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is a important tool for probing the electronic transitions within iron(III) bromide and its derivatives, offering valuable information about the coordination environment of the iron center. The absorption bands observed in the UV-Vis spectrum correspond to ligand-to-metal charge transfer (LMCT) and d-d transitions.
In studies of iron(III) complexes, the position and intensity of these bands are highly sensitive to the nature of the ligands and the geometry of the complex. For instance, the UV-Vis absorption spectra of the discrete magnetic molecules [py.H]3[FeBr4]2Br, which contains the tetrabromidoferrate(III) anion, have been analyzed in acetonitrile (B52724) solution. sharif.edusharif.edu The experimental spectra revealed four distinct peaks in the UV region and three in the visible region, which were compared with theoretical calculations to understand the electronic structure. sharif.edusharif.edu
The charge on the metal ion significantly influences the crystal field splitting. Iron(III) complexes, having a higher oxidation state, generally exhibit greater crystal field splitting compared to their iron(II) counterparts. rsc.org This results in shifts in the absorption maxima, with iron(III) complexes often appearing yellow or red. rsc.org For example, tris(β-diketonato)iron(III) complexes show strong absorption bands around 300 nm. nih.gov The specific absorption wavelengths for these types of complexes can range from 270–380 nm. nih.gov The absorption spectra of various Fe(III) complexes in aqueous solutions, including the hexa-aquo complex, have been well-documented, showing characteristic absorption features. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Structural Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of iron(III) bromide and its complexes by probing their vibrational modes. These techniques are complementary, as their selection rules differ based on molecular symmetry. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups and has been used to characterize a variety of iron(III) complexes. google.com.na For instance, in µ-oxo bridged iron(III) complexes, IR spectroscopy helps in identifying the characteristic Fe-O-Fe stretching vibrations. dntb.gov.ua The technique has also been applied to study complexes of iron(III) halides with amides, where the vibrational frequencies provide information about the coordination of the amide ligands to the iron center. cdnsciencepub.com
Raman Spectroscopy: Resonance Raman (RR) spectroscopy is a powerful tool for studying iron-sulfur clusters, where excitation wavelengths matching the S→Fe charge transfer transitions selectively enhance the Fe-S vibrational modes in the low-frequency region (200–450 cm⁻¹). encyclopedia.pub This allows for the differentiation between bridging and terminal Fe-S modes. encyclopedia.pub The Raman spectra of solid iron(III) chloride, a related halide, have been studied at various temperatures, revealing distinct peaks corresponding to different structural units like FeCl₃ and Fe₂Cl₆. researchgate.net For instance, the peak at approximately 332 cm⁻¹ is associated with FeCl₄⁻. researchgate.net In the case of the iron-sulfur-bromide cluster (BTMA)₂[Fe₄S₄Br₄], four main bands are observed in the resonance Raman spectrum between 180 and 580 cm⁻¹, which are primarily attributed to Fe-S bridging modes. rsc.org
Nuclear Resonance Vibrational Spectroscopy (NRVS) is another technique that provides detailed vibrational information. Unlike IR and Raman, NRVS has no symmetry-based selection rules and is sensitive to all vibrations involving the iron nucleus. acs.org This makes it particularly useful for identifying Fe-N stretching modes in iron-nitrogen complexes and complementing the information obtained from Raman and IR spectroscopy. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy in Complex Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for characterizing the structure and electronic properties of paramagnetic iron(III) bromide complexes in solution. Due to the paramagnetic nature of high-spin Fe(III), the NMR spectra of its complexes exhibit broad signals with a wide range of chemical shifts.
For example, the ¹H NMR spectra of paramagnetic iron(III) carbene complexes, [Fe(ImPP)₂]⁺ and [Fe(ImPAr₂)₂]⁺, show proton resonances spanning from -2.5 to 28 ppm. nih.gov The chemical shifts are sensitive to the electronic environment, as demonstrated by the upfield shift of a specific proton resonance when an electron-donating group is introduced to the ligand. nih.gov Similarly, tris(1-phenylpyrazolato-N,C2)iron(III) complexes display relatively sharp resonances with chemical shifts ranging from 13.54 ppm to –75.20 ppm. mdpi.com
In addition to providing structural information, NMR can be used to confirm the oxidation state of iron. The presence of the +III oxidation state in certain iron complexes has been confirmed by the characteristic broad range of chemical shifts in their NMR spectra. mdpi.com The Evans method, an NMR-based technique, can be used to determine the magnetic susceptibility of a paramagnetic complex in solution, which in turn provides the effective magnetic moment. For instance, Fe(III) complexes Fe(TOAB) and Fe(PTOB) were found to have effective magnetic moments of 6.1 ± 0.2 and 6.2 ± 0.3, respectively, confirming their high-spin Fe(III) state. rsc.org
Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of iron nuclei, providing precise information about the oxidation state, spin state, and coordination geometry. nih.gov The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which are characteristic for different iron species. beilstein-journals.org
For high-spin iron(III) compounds, the isomer shift and quadrupole splitting values are distinct from those of iron(II) species. beilstein-journals.org For example, in the complex [L^(ΔΔ)Fe^(II)–Br][Fe^(III)Br₄], the [FeBr₄]⁻ counteranion is identified as a high-spin Fe(III) (S = 5/2) species with an isomer shift of 0.36 mm/s and a quadrupole splitting of 0.00 mm/s. doi.org The Mössbauer spectrum of (BTMA)₂[Fe₄S₄Br₄] shows a symmetric doublet with an isomer shift of 0.48 mm s⁻¹ and a quadrupole splitting of 1.77 mm s⁻¹, indicating an average oxidation state of +2.5 for the iron atoms due to electron delocalization. rsc.org
The technique is also invaluable for studying spin crossover (SCO) phenomena, where the relative areas of the spectral doublets corresponding to the high-spin and low-spin states can be used to track the spin transition as a function of temperature. beilstein-journals.orgmdpi.com In some cases, the Mössbauer parameters can be correlated with computational data, such as from Density Functional Theory (DFT), to further validate the electronic structure of the iron center. acs.org
| Compound | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Temperature (K) | Spin State | Reference |
|---|---|---|---|---|---|
| [Fe(ImPP)₂]⁺ | -0.06 | 1.41 | 80 | Not specified | nih.gov |
| [FeBr₄]⁻ in [L^(ΔΔ)Fe^(II)–Br][Fe^(III)Br₄] | 0.36 | 0.00 | Not specified | High-spin (S=5/2) | doi.org |
| (BTMA)₂[Fe₄S₄Br₄] | 0.48 | 1.77 | Not specified | Fe²·⁵⁺ (delocalized) | rsc.org |
| [Fe(3,5Cl-L)(CN)] (Complex 1) | 0.287 | 0.640 | 325 | High-spin | mdpi.com |
| [Fe(3,5Cl-L)(CN)] (Complex 1) | 0.221 | 2.739 | 77 | Low-spin | mdpi.com |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, making it particularly suitable for studying paramagnetic iron(III) complexes. unam.mx High-spin iron(III) (S = 5/2) systems often exhibit complex EPR spectra due to zero-field splitting (zfs), which can make interpretation challenging. unam.mx
The g-value, a key parameter in EPR, is typically close to the free-electron value of ~2.0023 for many organic radicals, but for transition metal complexes like those of iron(III), it can vary significantly (ranging from 1.4 to 3.0) due to spin-orbit coupling. du.ac.in In many Fe(III) compounds, signals are observed at g ≈ 4.3 and g ≈ 2. unam.mxnih.gov In some cases with rhombic environments, additional resonances near g ≈ 6 and g ≈ 9 can be seen. unam.mx
For example, the EPR spectrum of the low-spin iron(III) complex [TPPFe(PzH)₂]⁺Cl⁻ shows g-values of g₃ = 2.60, g₂ = 2.38, and g₁ = 1.73. acs.org In contrast, the EPR spectra of certain pentadentate Schiff base iron(III) complexes at 77 K show a low-spin state with g-tensor components that have only small differences. mdpi.com The analysis of multi-frequency EPR spectra can provide precise values for the zero-field splitting parameters, D and E, which describe the splitting of the spin states in the absence of an external magnetic field. unam.mx
| Compound/Species | g-values | Temperature (K) | Reference |
|---|---|---|---|
| Typical Fe(III) | g ≈ 4.3, g ≈ 2 | Not specified | unam.mx |
| [TPPFe(PzH)₂]⁺Cl⁻ | g₃ = 2.60, g₂ = 2.38, g₁ = 1.73 | 4.2 | acs.org |
| Fe(DMSO)₆₃ | Effective g-values: 9.133, 5.465, 3.519, 2.946, 2.752, 2.358, 2.044, 1.930, 1.856, 1.791 | 290 | unam.mx |
| Fe(III) in mordenite | g = 4.3 (isolated), g = 2.4 (agglomerated) | Room Temp | researchgate.net |
Mass Spectrometry for Molecular Identification and Ligand Binding
Mass spectrometry is a powerful analytical technique used for the identification of iron(III) bromide and its complexes by determining their mass-to-charge ratio (m/z). It also provides valuable information about ligand binding and the composition of complex species.
High-resolution mass spectrometry (HRMS) has been employed to confirm the identity and purity of various iron(III) complexes. nih.govacs.org For instance, the synthesis of iron(III) carbene complexes was confirmed using HRMS. nih.gov Similarly, a series of tris(β-diketonato)iron(III) complexes were characterized by mass spectrometry to verify their structures. nih.gov In the study of tris(1-phenylpyrazolato-N,C2)iron(III) derivatives, electrospray ionization (ESI) mass spectrometry was used to identify the molecular ion peak, confirming the composition of the complexes. mdpi.com For example, the complex Fe(CF₃ppz)₃ was identified by its m/z value of 689.0800, which matched the calculated value of 689.0799 for C₃₀H₁₈F₉FeN₆. mdpi.com
Electrochemical Methods: Cyclic Voltammetry and Redox Potential Studies
Electrochemical methods, particularly cyclic voltammetry (CV), are instrumental in investigating the redox properties of iron(III) bromide and its complexes. CV provides information about the formal redox potential (E°') of the Fe(III)/Fe(II) couple and the kinetics of the electron transfer process.
The redox potential of the Fe(III)/Fe(II) couple is highly dependent on the solvent and the nature of the coordinating ligands. acs.orgacademicjournals.org Complexation can significantly shift the formal potential. For example, complexation of Fe(III)/Fe(II) with ethylenediaminetetraacetate (B1237979) (EDTA), oxalate, and citrate (B86180) shifts the potential in the negative direction. researchgate.net In a study of iron(II)porphodimethene complexes, the Fe(II)/Fe(III) redox potential was found to be nearly 1 V more positive than that of a typical heme cofactor, indicating the highly oxidizing nature of the tetrapyrrole framework. doi.org
The standard electrode potential for the Fe³⁺(aq) + e⁻ ⇌ Fe²⁺(aq) reaction is +0.77 V. physicsandmathstutor.com For the Br₂(aq) + 2e⁻ ⇌ 2Br⁻(aq) reaction, the standard electrode potential is +1.09 V. physicsandmathstutor.com Based on these potentials, Fe³⁺ is not a strong enough oxidizing agent to oxidize Br⁻ to Br₂ under standard conditions. doubtnut.com
Cyclic voltammetry has been used to study the redox behavior of iron(III) acetylacetonate (B107027) in deep eutectic solvents and to characterize various iron(III) complexes, providing insights into their electronic structure and stability. nih.govacs.orgelectrochemsci.org For instance, the redox properties of tris(1-phenylpyrazolato-N,C2)iron(III) complexes were investigated by CV in acetonitrile, revealing how different substituents on the ligands affect the reduction potentials. mdpi.com
| Redox Couple | Standard Electrode Potential (E°) (V) | Reference |
|---|---|---|
| Fe³⁺(aq) + e⁻ ⇌ Fe²⁺(aq) | +0.77 | physicsandmathstutor.com |
| Br₂(aq) + 2e⁻ ⇌ 2Br⁻(aq) | +1.09 | physicsandmathstutor.com |
Advanced Analytical Methods for Iron(III) Species Determination
The accurate determination and speciation of iron(III) is crucial across various scientific and industrial fields. A suite of advanced analytical techniques is employed for this purpose, each offering distinct advantages in sensitivity, selectivity, and applicability to different sample matrices. These methods are broadly categorized into spectrophotometric, chromatographic, and electrochemical approaches.
Spectrophotometric Methods for Complexation Studies
Spectrophotometry is a widely used technique for the determination of iron(III) ions, often involving the formation of a colored complex. ajol.infoijlis.org This method's popularity stems from its simplicity, speed, and versatility. ijlis.org The underlying principle involves the reaction of iron(III) with a specific ligand to produce a chromogen with a high molar absorptivity, which can then be quantified by measuring its absorbance at a specific wavelength. ijlis.org Iron(III) bromide itself is utilized in various analytical techniques, including spectrophotometry, for the detection and quantification of different substances. chemimpex.com
Complexation reactions are central to these spectrophotometric methods. For instance, iron(III) reacts with N'-(2-hydroxybenzylidene)-3-(4-o-tolylpiperazin-1-yl) propanehydrazide (HTP) in an aqueous medium at pH 4 to form a complex with a maximum absorption at 410 nm. ijlis.org Another example involves the reaction of iron(III) with salicylic (B10762653) acid at different pH values to yield chromogens with distinct absorption maxima. ijacskros.com At pH 2.26, the iron(III)-salicylic acid complex absorbs at 520 nm, while at pH 6.1, the maximum absorption is at 460 nm. ijacskros.com
The formation of ternary complexes can also be exploited. For example, the reaction of iron(III) with Bromopyrogallol Red (BPR) in the presence of hexadecyltrimethylammonium bromide (CTMAB) results in an intensely blue complex with a molar absorptivity of 5.20 x 10(4) l. mole(-1).cm(-1) at 635 nm. nih.gov This complex involves three molecules of BPR coordinated to one iron(III) ion and two molecules of CTMAB associated with each BPR molecule. nih.gov Similarly, the iron(III)-thiocyanate complex is a well-known reaction used for the trace level determination of iron. scielo.br
The sensitivity and selectivity of these methods are influenced by various factors, including pH, reagent concentration, and the presence of interfering ions. ijlis.orgijacskros.com For instance, in the determination of iron(III) with HTP, the method is selective in the presence of many foreign ions. ijlis.org
Table 1: Spectrophotometric Methods for Iron(III) Determination
| Reagent | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) |
| N'-(2-hydroxybenzylidene)-3-(4-o-tolylpiperazin-1-yl) propanehydrazide (HTP) | 4.0 | 410 | 0.3072 x 10⁴ | 1.116-12.276 |
| Salicylic Acid (Method A) | 2.26 | 520 | - | - |
| Salicylic Acid (Method B) | 6.1 | 460 | - | - |
| Bromopyrogallol Red (BPR) with CTMAB | - | 635 | 5.20 x 10⁴ | 0.05-0.5 |
| Thiocyanate (B1210189) | Acidic | 470 | 3.97 x 10⁴ | 0.5-4.0 |
| o-Phenanthroline (indirectly for Fe(III)) | - | 510 | 3.07 x 10⁴ | 0.5-6.0 |
| Curcumin | 1.5-2.5 | 518 | - | 0.2x10⁻⁵ - 2.0x10⁻⁴ M |
Data sourced from multiple studies. ijlis.orgijacskros.comnih.govscielo.bruaic.ro
Chromatographic Techniques for Speciation
Chromatographic methods, particularly ion chromatography (IC) and high-performance liquid chromatography (HPLC), are powerful tools for the speciation of iron, allowing for the separation and quantification of different oxidation states, namely iron(II) and iron(III). metrohm.comacs.orgtandfonline.com
Ion chromatography is a prominent technique for iron speciation. One method involves the separation of Fe(II) and Fe(III) followed by a post-column reaction with a coloring agent and spectrophotometric detection. tandfonline.com For example, after separation, a post-column reaction with 4-(2-pyridylazo)-resorcinol (PAR) allows for VIS detection at 510 nm. metrohm.com Another approach uses pyridine-2,6-dicarboxylic acid (PDCA) as the eluent to separate iron species, which are then detected photometrically at 520 nm as their respective complexes. jst.go.jp This method is rapid, with an analysis time of about 10 minutes, and can be applied to small sample sizes. jst.go.jp
High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) provides a highly sensitive and selective method for iron speciation analysis. acs.org Size exclusion chromatography, a type of HPLC, coupled with SF-ICPMS has been used to measure iron-containing biomolecules. acs.org Capillary electrophoresis (CE) coupled with ICP-MS is another emerging technique for the quantitative speciation of Fe(II) and Fe(III) in biological samples. frontiersin.org
The primary challenge in iron speciation analysis is the potential for the oxidation of Fe(II) to Fe(III) or the reduction of Fe(III) to Fe(II) during sample collection, storage, and analysis. tandfonline.com To overcome this, field-deployed on-site methods using ion chromatography with spectrophotometric detection have been developed to ensure the accuracy of the speciation results. tandfonline.com
Table 2: Chromatographic Methods for Iron Speciation
| Technique | Eluent/Mobile Phase | Detection Method | Application |
| Ion Chromatography (IC) | Dipicolinic Acid | Post-column reaction with PAR, VIS detection at 510 nm | Speciation of Fe(II) and Fe(III) |
| Ion Chromatography (IC) | Pyridine-2,6-dicarboxylic acid (PDCA) | Photometric detection at 520 nm | Determination of Fe₂O₃/FeO ratio in geological samples |
| HPLC-SF-ICPMS | Size Exclusion Chromatography | SF-ICPMS | Determination of heme and non-heme iron fractions |
| Capillary Electrophoresis (CE)-ICP-MS | - | ICP-MS | Quantitative Fe(II)/Fe(III) speciation in biological samples |
| Ion Chromatography (IC)-Vis | - | Spectrophotometry | On-site determination of dissolved Fe(II) and Fe(III) in natural waters |
Data compiled from various analytical studies. metrohm.comacs.orgtandfonline.comjst.go.jpfrontiersin.org
Voltammetric and Potentiometric Approaches
Electrochemical methods, including voltammetry and potentiometry, offer a sensitive and selective platform for the determination of iron(III) ions, often at low concentrations. researchgate.netnih.gov These techniques are advantageous due to their high sensitivity, rapid response, and potential for miniaturization. researchgate.net
Voltammetric methods involve the application of a potential to an electrode and measuring the resulting current. The reduction or oxidation of iron species at the electrode surface produces a current that is proportional to its concentration. A robust voltammetric method using a hanging dropping mercury electrode (HDME) has been developed for the determination of Fe(II) and Fe(III) in pharmaceutical complexes. nih.gov Square wave voltammetry at an unmodified edge plane pyrolytic graphite (B72142) (EPPG) electrode has also been used for the determination of trace amounts of Fe(III) in water. researchgate.net The development of chemically modified electrodes has further enhanced the selectivity and sensitivity of voltammetric detection of Fe(III). researchgate.net
Potentiometry measures the potential difference between two electrodes in a solution, where the potential of one electrode is sensitive to the concentration of the analyte. Potentiometric sensors based on novel electroactive materials have been developed for Fe(III) determination. nih.gov For instance, a PVC-based solid contact coated graphite electrode has shown a linear response to Fe(III) ions over a wide concentration range with a low detection limit. nih.gov The combination of potentiometric and voltammetric measurements can provide comprehensive information on the concentration and redox state of iron species, even at trace levels. researchgate.net
Table 3: Electrochemical Methods for Iron(III) Determination
| Technique | Electrode | Concentration Range | Detection Limit |
| Voltammetry (with Rhodamine Dimer) | - | 1.5 × 10⁻⁵ - 3.5 × 10⁻⁴ M | 3.3 × 10⁻⁶ M |
| Potentiometry (with Rhodamine Dimer) | PVC based solid contact coated graphite electrode | 1.0 × 10⁻¹ - 1.0 × 10⁻⁷ M | 4.68 × 10⁻⁸ M |
| Square Wave Voltammetry | Unmodified edge plane pyrolytic graphite (EPPG) electrode | Micromolar region | - |
| Voltammetry | Rotating platinum electrode | - | - |
| Voltammetry | Hanging dropping mercury electrode (HDME) | - | - |
Data sourced from electrochemical analysis studies. nih.govresearchgate.netnih.govcapes.gov.br
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. Studies on iron(III) bromide, particularly in its monolayer form, have revealed significant details about its electronic and bonding properties.
First-principles calculations show that a monolayer of FeBr₃ is a dynamically and mechanically stable material. arxiv.org The optimized structure features each iron atom coordinated by six bromine atoms, with an Fe-Br bond length of approximately 2.42 Å. arxiv.org The iron atoms form a honeycomb lattice with an Fe-Fe distance of 3.63 Å. arxiv.org
Electronic structure calculations indicate that monolayer FeBr₃ is a semiconductor. arxiv.org Without considering spin-orbit coupling (SOC), the spin-up channel has a gap of about 1.2 eV near the Fermi level. arxiv.org When SOC is included, a global semiconductor gap of 33.5 meV is opened at the Dirac point, a characteristic feature of its band structure. arxiv.org This gap is attributed to the significant SOC effect from the iron d-orbitals within the octahedral environment. arxiv.org The material's electronic properties are not significantly altered by many-body effects or the application of biaxial strain. arxiv.orgresearchgate.net DFT has also been employed to study various iron(II) and iron(III) complexes, providing insights into metal-ligand bonding and its influence on electronic properties. researchgate.netchemrxiv.orgrsc.org
Table 8.1.1: Calculated Structural and Electronic Properties of Monolayer FeBr₃
| Parameter | Value | Reference |
|---|---|---|
| Fe-Br Bond Length | 2.42 Å | arxiv.org |
| Fe-Fe Distance | 3.63 Å | arxiv.org |
| Br-Br Plane Distance | 2.75 Å | arxiv.org |
| Equilibrium Lattice Constant | 6.29 Å | arxiv.org |
| Band Gap (without SOC) | ~1.2 eV | arxiv.org |
| Global Band Gap (with SOC) | 33.5 meV | arxiv.org |
Molecular Dynamics Simulations of Iron(III) Bromide Systems
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com These simulations allow for the modeling of complex processes by mathematically describing the forces and motions that govern particle interactions. ebsco.comdiamond.ac.uk While specific, extensive MD simulation studies focused solely on bulk iron(III) bromide systems are not widely documented in the provided context, the principles of MD are broadly applied in materials science and chemistry. For instance, MD simulations have been used to investigate polymer-brush lubrication where a FeBr₂/FeBr₃ mixture acts as a catalyst. ethz.ch They are also instrumental in understanding the behavior of biomolecules and in fields like drug discovery. youtube.com The application of MD to FeBr₃ could elucidate its behavior in solution, its role in catalytic processes at a dynamic level, and the mechanics of its interactions with other molecules.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods, particularly DFT, are crucial for elucidating reaction mechanisms involving iron(III) bromide, especially in its role as a Lewis acid catalyst in organic reactions like electrophilic aromatic substitution. numberanalytics.commasterorganicchemistry.comfiveable.mechemguide.co.uk These methods allow for the calculation of energy profiles and the optimization of geometries for reactants, products, intermediates, and transition states. numberanalytics.com
A key aspect of this is transition state analysis, which identifies the highest energy point along a reaction coordinate. numberanalytics.comims.ac.jpgithub.io For instance, in the FeBr₃-catalyzed bromination of benzene, computational studies can model the formation of the active electrophile through the interaction of Br₂ with FeBr₃, the subsequent formation of the sigma complex (a Wheland intermediate), and the final deprotonation step to yield the product. masterorganicchemistry.comfiveable.me
Potential Energy Scan (PES) studies have been used to model the interaction between FeBr₃ and various electrophilic species. preprints.org These calculations help in understanding the formation of charge-transfer complexes and can predict the stability of intermediates. preprints.orgrsc.org For example, a PES performed at the PM7 semiempirical level for catalytic systems in electrophilic aromatic substitution showed that FeBr₃ can activate halogen species, and the analysis of the energy profile helps identify transition states and pre-transition state energy barriers. preprints.org Such computational analyses provide a detailed, step-by-step view of the reaction pathway, which is often difficult to obtain through experimental means alone. numberanalytics.comims.ac.jp
Prediction of Spectroscopic Properties and Spectral Interpretation
Theoretical calculations are invaluable for predicting and interpreting the spectroscopic properties of molecules. acs.orgresearchgate.net For iron(III) bromide and its complexes, methods like DFT and time-dependent DFT (TD-DFT) are used to predict vibrational (IR, Raman) and electronic (UV-Vis) spectra. researchgate.netscirp.orgacs.org
Theoretical calculations of the harmonic vibrational frequencies for tetrahalogenoferrate(III) complexes, including those containing the [FeCl₃Br]⁻ anion, have been performed using DFT at the B3LYP/LANL2DZ level of theory. researchgate.netscirp.orgscirp.org The calculated frequencies for Fe-Cl stretching vibrations (typically in the 350-400 cm⁻¹ region) and other modes show good agreement with experimental IR spectra, aiding in the assignment of observed spectral bands. scirp.orgscirp.org
Similarly, TD-DFT calculations can predict the electronic absorption spectra of iron complexes. acs.orgmdpi.com These predictions help assign the observed absorption bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions. For example, in various iron(III) complexes, absorption bands above 350 nm have been assigned using TD-DFT calculations. mdpi.com This synergy between computational prediction and experimental measurement is crucial for a detailed understanding of the electronic structure of these compounds. researchgate.netacs.orgchemrxiv.org
Table 8.4.1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for [FeCl₃Br]⁻
| Assignment | Experimental Value | Calculated Value (B3LYP/LANL2DZ) | Reference |
|---|---|---|---|
| Vibrational Modes | 110, 235, 325, 362 | 376 | researchgate.net |
Note: The table reflects available comparative data; a direct one-to-one assignment for all modes was not provided in the source.
Magnetic Property Investigations through First Principle and Mean Field Theories
The magnetic properties of iron(III) bromide are a subject of significant interest, and computational methods provide deep insights into their origins. Bulk FeBr₃ is known to be antiferromagnetic, while individual monolayers exhibit ferromagnetism. arxiv.org
First-principles calculations based on DFT have been used to study the magnetic ordering of monolayer FeBr₃. arxiv.orgresearchgate.net These studies reveal that the ferromagnetic ordering within a monolayer is stable, even under biaxial strain. arxiv.org A crucial factor for maintaining 2D ferromagnetism at non-zero temperatures is the presence of uniaxial magnetic anisotropy, which arises from the spin-orbit coupling (SOC) effect. arxiv.org Calculations predict a significant magnetic anisotropic energy of 0.6 meV per formula unit for monolayer FeBr₃, with the out-of-plane direction being the favorable spin orientation. arxiv.orgresearchgate.net
The magnetic exchange coupling constant (J), which describes the strength and nature of the interaction between neighboring spins, can also be calculated. aps.orgosti.govacs.orgrsc.org These calculations help to parameterize models like the Heisenberg model to describe the magnetic behavior. osti.govrsc.org Mean-field theory (MFT) can then be used with these parameters to estimate macroscopic magnetic properties like the Curie temperature (T_c), the temperature below which a material becomes ferromagnetic. researchgate.nettugraz.ataip.org For monolayer FeBr₃, the Curie temperature has been calculated to be around 140 K, indicating strong spin exchange interactions. arxiv.org
Table 8.5.1: Calculated Magnetic Properties of Monolayer FeBr₃
| Property | Calculated Value | Method/Theory | Reference |
|---|---|---|---|
| Magnetic Ordering | Ferromagnetic | First-Principles (DFT) | arxiv.org |
| Magnetic Anisotropic Energy | 0.6 meV/formula unit | First-Principles (DFT) | arxiv.org |
| Curie Temperature (T_c) | ~140 K | Monte Carlo Simulation | arxiv.org |
| Orbital Moment (Fe atom, z-component) | 0.215 ħ | First-Principles (DFT) | arxiv.org |
Computational Models for Electron Transfer and Redox Behavior
Computational models are essential for understanding the electron transfer processes and redox behavior of iron compounds. uio.no The ability of iron to cycle between Fe(II) and Fe(III) oxidation states is central to its role in many chemical and biological systems. frontiersin.org DFT calculations are widely used to compute the redox potentials of iron complexes, providing a measure of the tendency of a species to accept or donate electrons. frontiersin.orglu.senih.gov
By calculating the total energies of the oxidized [Fe(III)] and reduced [Fe(II)] states of a complex, the redox potential can be estimated. frontiersin.org Studies on various iron coordination complexes have benchmarked the accuracy of different density functionals for this purpose. frontiersin.orglu.se For instance, hybrid and hybrid-meta density functionals like B3LYP have been shown to provide reasonably accurate predictions for the Fe³⁺/Fe²⁺ redox potential. frontiersin.orglu.se
These computational models can correlate the calculated energies of frontier molecular orbitals (HOMO and LUMO) with experimental redox potentials. mdpi.com For a series of iron(III) complexes, the energy of the β HOMO, which is primarily metal-based, correlates with the Fe(III)/Fe(IV) redox potential, while the metal-based β LUMO correlates with the Fe(II)/Fe(III) potential. mdpi.com This allows for a theoretical rationalization of how different ligands and substituents influence the electron density and redox properties of the iron center. mdpi.com
Advanced Applications in Materials Science and Chemical Technologies
Precursor Role in Advanced Material Synthesis
As a source of iron ions, iron(III) bromide serves as a critical starting material in the fabrication of sophisticated material architectures. Its reactivity and decomposition characteristics are harnessed to produce materials with tailored properties for specific technological applications.
The synthesis of nanomaterials with defined shapes and sizes is crucial, as these physical parameters strongly dictate their chemical and physical properties. appliedmineralogy.com Iron bromide salts have been successfully employed as precursors in these syntheses. For instance, iron(II) bromide (FeBr₂) powder has been used as a precursor to create a variety of iron pyrite (B73398) morphologies, including nanowires, nanorods, nanobelts, and nanoplates, demonstrating the potential for iron bromide compounds in morphology-controlled synthesis. appliedmineralogy.com
The general strategies for producing nanoparticles with controlled shapes and sizes often involve methods like thermal decomposition and hydrothermal synthesis. thno.org Thermal decomposition of an iron precursor at high temperatures is a critical method for controlling the nucleation and growth of nanoparticles from a solution. thno.org Similarly, hydrothermal synthesis uses high temperatures and pressures in an aqueous environment to foster the creation of crystalline nanomaterials. scispectrum.in The choice of precursor, such as an iron bromide, along with surfactants and other reaction parameters, can control the growth rates of different crystal faces, enabling the formation of specific morphologies like cubes, spheres, or rods. appliedmineralogy.comthno.org The concentration of the iron precursor itself has been shown to directly impact the resulting particle size. researchgate.net
Table 1: Methods for Morphology-Controlled Nanoparticle Synthesis Using Iron Precursors
| Synthesis Method | Description | Key Control Parameters | Resulting Morphologies |
| Hydrothermal Synthesis | Uses high temperature and pressure in an aqueous solution to promote crystalline nanomaterial formation. scispectrum.in | Precursor type (e.g., FeBr₂), pH, surfactants, temperature, reaction time. appliedmineralogy.com | Nanowires, nanorods, nanobelts, nanoplates. appliedmineralogy.com |
| Thermal Decomposition | Involves the decomposition of metal precursors (e.g., iron oleate) at high temperatures in the presence of stabilizers. thno.org | Reaction temperature, precursor concentration, stabilizer type and concentration. thno.org | Spheres, cubes, octapods, nanotubes. thno.org |
| Sulphidation | A process where an iron precursor is reacted with a sulfur source to form iron sulfides. appliedmineralogy.com | Precursor morphology, treatment conditions. appliedmineralogy.com | Nanorod arrays, nanowires. appliedmineralogy.com |
Fabrication of Iron-Based Catalysts for Heterogeneous Systems
Heterogeneous catalysts are highly valued in industrial applications due to their stability and ease of separation from reaction products. mdpi.com Iron(III) bromide is a key precursor for creating such catalytically active systems. Anhydrous iron(III) bromide itself can act as a catalyst, for example, in the conversion of aldehydes to nitriles. acs.org It can also be transformed into more complex catalytic species.
For example, anhydrous iron(II) bromide is the starting material for synthesizing specific pincer-ligand iron complexes that are active for the hydrogenation of carbon-oxygen double bonds. mdpi.com Furthermore, research has shown that iron(II) bromide in solution can oxidize to form the thermodynamically stable tetrabromoferrate(III) anion, [FeBr₄]⁻, which serves as a molecular platform for catalytic reactions. acs.org These examples show the direct role of iron bromides as precursors for homogeneous catalysts that can be immobilized on solid supports to create heterogeneous systems.
The broader field of heterogeneous iron catalysis often involves supporting iron complexes or iron oxide nanoparticles on materials like silica (B1680970), zeolites, or carbon-based structures. mdpi.comrsc.orgnih.gov The synthesis of these materials can begin with an iron salt, such as iron(III) bromide, which is then converted into the desired active phase (e.g., iron oxide via thermal decomposition) and deposited onto the support. rsc.org This approach combines the high reactivity of iron catalysts with the practical advantages of a heterogeneous setup. mdpi.com
Exploration of Magnetic Phenomena in Iron(III) Bromide Derivatives
The d⁵ electron configuration of the Fe³⁺ ion allows for a rich variety of magnetic behaviors, including high-spin, low-spin, and intermediate-spin states, which can be influenced by the coordination environment. acs.orgnih.gov Iron(III) bromide and its derivatives are instrumental in the study of these magnetic properties.
Single Molecule Magnets (SMMs) are individual molecules that can function as tiny magnets, representing a potential route to high-density information storage and quantum computing. chemrxiv.org Theoretical modeling of novel iron(III) complexes has shown that some have the potential to behave as SMMs, and their magnetic properties can be tuned by varying the halide ligands, including bromide. chemrxiv.org
Spin crossover (SCO) is a phenomenon where a material can be switched between two different spin states (e.g., high-spin and low-spin) by external stimuli like temperature, pressure, or light. acs.org This switching is accompanied by changes in magnetic and structural properties. chemrxiv.org Iron(III) complexes are attractive for SCO research due to their stability and ability to switch near room temperature. acs.org
Studies on a series of [Fe(salBzen-5-OMe)₂]A compounds, where the counter-anion 'A' was chloride, bromide, or iodide, revealed the significant role these ions play in modulating magnetic properties. acs.orgacs.org While the bromide-containing complex (complex 2 in the study) remained in a high-spin state down to 10 K, its properties contrasted with the iodide version, which adopted a low-spin state, underscoring the subtle but critical influence of the bromide ion in the supramolecular network. acs.orgacs.org Other research on anionic Fe(III) complexes has also demonstrated that bromide-containing variants exhibit distinct magnetic behaviors related to spin crossover. mdpi.com
Understanding the magnetic properties of iron(III) bromide derivatives requires a combination of experimental measurements and theoretical calculations. Magnetic susceptibility measurements, which probe how a material responds to an applied magnetic field, are a primary experimental tool. nih.gov These measurements are often conducted over a wide range of temperatures to observe phenomena like spin crossover transitions or the onset of magnetic ordering. mdpi.commdpi.com
For instance, studies on mononuclear, square pyramidal Fe(III) complexes containing a bromide ligand have used susceptibility measurements, electron paramagnetic resonance (EPR) spectra, and Mössbauer spectra to reveal distinct magnetic anisotropy. nih.gov These experimental results were rationalized using Density Functional Theory (DFT) calculations, which help to elucidate the electronic structure and the origin of the observed magnetic properties. nih.gov Similarly, theoretical calculations have been performed on complexes like (H₂AMP)₂[FeIIIBr₄]Br₃ to understand their electronic and magnetic characteristics, with temperature-dependent magnetic susceptibility measurements confirming very weak antiferromagnetic interactions. researchgate.net In some complex systems, analysis of magnetic susceptibility can reveal partial spin-crossover transitions and the emergence of antiferromagnetic interactions between neighboring Fe³⁺ ions at low temperatures. mdpi.com
Table 2: Magnetic Properties of Selected Iron(III) Bromide Derivative Complexes
| Complex | Experimental Technique(s) | Key Finding(s) | Citation |
| [Fe(LN₂S₂)Br] | Susceptibility measurements, EPR, Mössbauer, DFT | Displays an unusual intermediate spin (S=3/2) ground state with distinct magnetic anisotropy. | nih.gov |
| [Fe(salBzen-5-OMe)₂]Br | SQUID Magnetometry | Remains in a high-spin state down to 10 K, highlighting the role of the bromide counterion in modulating SCO behavior. | acs.orgacs.org |
| (H₂AMP)₂[FeIIIBr₄]Br₃ | Magnetic Susceptibility | Exhibits very weak antiferromagnetic interactions. | researchgate.net |
| Anionic Fe(III) complex with bromide | Magnetic Susceptibility | Shows a complete low-spin state at low temperatures with an abrupt spin transition occurring around 315 K. | mdpi.com |
Fundamental Chemical Principles in Etching and Surface Modification
Iron(III) bromide is an effective agent for chemical etching, a process that involves the controlled removal of material from a surface. usc.edu This application is particularly relevant in the manufacturing of printed circuit boards (PCBs) and in other metal finishing processes. usc.edu The fundamental principle behind its etching capability is an oxidation-reduction reaction. google.com
When an iron(III) bromide solution is applied to a metal surface, such as copper, the Fe³⁺ ion acts as an oxidizing agent, oxidizing the metal (e.g., Cu to Cu²⁺). In this process, the Fe³⁺ is reduced to Fe²⁺. The resulting metal bromide salts are soluble and can be easily washed away, leaving a clean, etched surface. usc.edu Patents for metal etching processes explicitly note that ferric bromide can be used as the active ingredient in place of the more common ferric chloride. google.com
Beyond bulk material removal, bromide species can be used for more subtle surface modification. In the context of semiconductor photoanodes like hematite (B75146) (Fe₂O₃), surface modification with bromide has been shown to increase the density of charge carriers. mdpi.com It is proposed that a bromide layer on the hematite surface creates a negative electric field, which accelerates interfacial charge transfer and improves the kinetics of the oxygen evolution reaction, thereby enhancing performance in solar water splitting applications. mdpi.com This demonstrates a more nuanced application of iron bromide's chemical reactivity, moving from macroscopic etching to nanoscale surface engineering. mdpi.com
Development of Chemical Sensing Mechanisms and Detector Materials
The unique electronic properties of iron(III) bromide, particularly its nature as a Lewis acid, have positioned it as a valuable compound in the development of advanced chemical sensors. ontosight.ai Its primary role is often as a precursor or catalyst in the synthesis of complex sensor molecules designed to detect specific analytes through observable changes, such as in fluorescence or color. mdpi.com
A significant area of research involves the use of iron(III) bromide in the synthesis of Salen-type Schiff base complexes. mdpi.com These organometallic compounds can act as "turn-on" or "turn-off" fluorescent chemosensors. For instance, a novel pH-sensitive fluorescent "turn-on" chemosensor based on a Salen iron(III) complex has been synthesized using anhydrous iron(III) bromide. mdpi.com In this process, the iron(III) center is crucial for the photophysical properties of the final complex. The sensor operates based on the interaction with specific analytes (like H+ or OH- ions), which alters the electronic state of the complex and, consequently, its fluorescence emission. mdpi.com The synthesis typically involves reacting a Schiff base ligand with iron(III) bromide, leading to the formation of a stable, dark-red crystalline complex that exhibits specific sensing capabilities. mdpi.com
These iron(III)-based sensors have shown effectiveness in detecting a range of substances, including toxic anions and industrial gases. mdpi.com The stability of these coordination compounds is a key factor in their robust performance as chemosensors. mdpi.com Beyond fluorescent probes, iron(III) bromide is utilized in broader analytical chemistry techniques, such as spectrophotometry, for the detection and quantification of various substances, underscoring its versatility in the field of chemical detection. chemimpex.com
Table 1: Iron(III) Bromide in Chemical Sensor Development
| Sensor Type | Analyte Detected | Mechanism | Source |
|---|---|---|---|
| Fluorescent Chemosensor | pH (H+, OH-) | "Turn-on" fluorescence based on the decomposition of an iron(III) complex. | mdpi.com |
| Chemosensor | Toxic Anions (e.g., Cyanide, Halogens) | Formation of stable coordination compounds with analytes, leading to detectable changes. | mdpi.com |
Environmental Remediation Mechanisms via Iron(III) Chemistry
Iron(III) chemistry, utilizing compounds such as iron(III) bromide as a source of ferric ions, plays a significant role in various environmental remediation strategies. americanelements.comacs.org These methods primarily leverage the redox properties of iron to transform hazardous contaminants into less toxic or immobile forms. rsc.org
One of the most prominent applications is in the synthesis of nanoscale zero-valent iron (nZVI) particles. rsc.orgresearchgate.net nZVI is a powerful reducing agent used for the in-situ remediation of contaminated soil and groundwater. It is commonly produced through the chemical reduction of Fe(II) or Fe(III) precursors. rsc.org Once introduced into the contaminated environment, nZVI effectively degrades a wide range of pollutants, including chlorinated organic solvents, pesticides, and heavy metals. researchgate.net For example, highly toxic hexavalent chromium (Cr(VI)) can be reduced to the much less soluble and less toxic trivalent chromium (Cr(III)), which then precipitates out of the solution. clu-in.org
Another advanced remediation technique is the Fenton and photo-Fenton process. Iron(III) complexes can catalyze the decomposition of hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH). researchgate.netnih.gov These radicals are powerful, non-selective oxidizing agents that can break down persistent organic pollutants (POPs) like phenols, dyes (e.g., Rhodamine B), and atrazine (B1667683) into simpler, less harmful compounds such as CO₂, water, and inorganic salts. researchgate.netnih.govsioc-journal.cn Iron-doped bismuth oxybromide (Fe-BiOBr) has been developed as a visible-light-responsive photo-Fenton catalyst, demonstrating excellent efficiency in degrading pollutants like atrazine by promoting the Fe(III)/Fe(II) cycle and generating both hydroxyl and superoxide (B77818) radicals. nih.gov
The versatility of iron(III) chemistry allows for various remediation mechanisms, including reduction, oxidation, adsorption, and co-precipitation, making it a cornerstone of modern environmental cleanup technologies. rsc.org
Table 2: Environmental Remediation Using Iron(III) Chemistry
| Remediation Technique | Target Pollutant(s) | Mechanism of Action | Source(s) |
|---|---|---|---|
| Nanoscale Zero-Valent Iron (nZVI) | Chlorinated organics, Heavy metals (e.g., Cr(VI)) | Chemical reduction of pollutants to less toxic forms. For Cr(VI), it is reduced to Cr(III) and precipitates. | rsc.orgresearchgate.netclu-in.org |
| Photo-Fenton Process | Organic pollutants (e.g., Rhodamine B, 2,4-dichlorophenol, atrazine) | Catalytic decomposition of H₂O₂ by Fe(III)/Fe(II) under light to generate hydroxyl radicals (•OH) that oxidize pollutants. | nih.govsioc-journal.cn |
Future Research Directions and Emerging Trends
Integration of Iron(III) Bromide in Novel Catalytic Cycles
Iron(III) bromide's utility as a Lewis acid catalyst is well-established, particularly in the bromination of aromatic compounds. academyart.eduwikipedia.orgnih.govfishersci.camit.edu However, ongoing research is focused on integrating this compound into a wider array of novel catalytic cycles, moving beyond its traditional applications.
One of the most promising areas is its use in cross-coupling reactions . researchgate.netrsc.orgacs.org These reactions are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of pharmaceuticals and complex organic molecules. researchgate.net Iron catalysis, in general, is gaining traction as a more sustainable and economical alternative to catalysis by precious metals like palladium and nickel. researchgate.netrsc.org Future work will likely focus on expanding the scope of iron(III) bromide-catalyzed cross-coupling reactions to include a broader range of substrates and to achieve higher levels of stereoselectivity. acs.org
Another significant research avenue is the application of iron(III) bromide in C-H bond activation . dntb.gov.uaresearchgate.netacs.org The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it allows for the construction of complex molecules from simple, abundant precursors. acs.org Iron-catalyzed C-H activation has been shown to be effective for various transformations, and iron(III) salts are often efficient promoters of these reactions. dntb.gov.uaacs.org Research in this area will likely target the development of more selective and efficient iron(III) bromide-based catalytic systems for C-H functionalization.
Furthermore, the role of iron(III) bromide in polymerization reactions is an area of growing interest. nih.govmdpi.com Specifically, its application in atom transfer radical polymerization (ATRP) has been explored. mdpi.com Future studies are expected to focus on designing well-defined iron(III) bromide-based catalysts for the synthesis of polymers with controlled molecular weights and low dispersities. nih.govresearchgate.net
| Catalytic Cycle | Research Focus | Potential Impact |
| Cross-Coupling Reactions | Expanding substrate scope, improving stereoselectivity | More economical and sustainable synthesis of pharmaceuticals and complex molecules |
| C-H Bond Activation | Developing more selective and efficient catalytic systems | Streamlined synthesis of complex molecules from simple precursors |
| Polymerization (ATRP) | Designing well-defined catalysts for controlled polymerization | Production of advanced polymeric materials with tailored properties |
Exploration of Iron(III) Bromide in Supramolecular Chemistry
The Lewis acidic nature of iron(III) bromide makes it a compelling candidate for use in supramolecular chemistry, a field focused on the study of non-covalent interactions between molecules. While direct research on iron(III) bromide in this area is still emerging, its potential is significant.
Future research is anticipated to explore the use of iron(III) bromide as a template or node in the construction of metal-organic frameworks (MOFs) and other coordination polymers . The ability of the iron(III) center to coordinate with various organic ligands can be exploited to create novel porous materials with applications in gas storage, separation, and catalysis.
Additionally, the interaction of iron(III) bromide with specific functional groups can be harnessed for the development of chemosensors . The binding of an analyte to the iron center could induce a measurable change in the spectroscopic or electrochemical properties of the system, allowing for the detection of the target molecule.
Advanced In Situ Characterization of Reaction Intermediates
A deeper understanding of the mechanisms of iron(III) bromide-catalyzed reactions is crucial for the rational design of more efficient catalysts. A key trend in this area is the use of advanced in situ and operando spectroscopic techniques to characterize reaction intermediates under actual reaction conditions. wikipedia.orgnih.govethz.chornl.govyoutube.com
Operando spectroscopy , which combines spectroscopic measurements with simultaneous assessment of catalytic activity and selectivity, is a particularly powerful tool. wikipedia.orgnih.govethz.ch Techniques such as operando Infrared (IR) spectroscopy can provide valuable information about surface adsorbates and the chemical nature of catalytic sites during a reaction. ornl.gov The application of such methods to iron(III) bromide-catalyzed systems will allow researchers to directly observe the formation and transformation of key intermediates, providing crucial insights into the reaction mechanism. youtube.com
Furthermore, studying iron(III)-catalyzed reactions using traditional techniques like Nuclear Magnetic Resonance (NMR) can be challenging due to the paramagnetic nature of the Fe(III) species. deepdyve.comresearchgate.net Consequently, there is growing interest in spin-independent methods like near-infrared (NIR) spectroscopy to gain mechanistic insights. deepdyve.comresearchgate.net Time-resolved NIR spectroscopy can monitor the formation and disappearance of functional groups, enabling the determination of rate constants and the analysis of reaction intermediates. deepdyve.comresearchgate.net
Development of Sustainable and Green Chemistry Routes
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the direction of chemical research. chemistryjournals.netroyalsocietypublishing.org Iron catalysis is inherently aligned with these principles due to the low cost, low toxicity, and high natural abundance of iron. researchgate.netmdpi.com
Future research will focus on developing greener synthetic routes that utilize iron(III) bromide as a catalyst. This includes the use of environmentally benign solvents, such as water or ethanol, and renewable starting materials. researchgate.net For example, the use of iron(III) porphyrins as oxidation catalysts with green oxidants like hydrogen peroxide in green solvents has been reported. researchgate.net
Another key aspect is the development of heterogeneous iron(III) bromide-based catalysts . mdpi.com Supporting iron(III) bromide on a solid material, such as silica (B1680970) or a polymer, can facilitate catalyst recovery and reuse, a key principle of green chemistry. mdpi.com This approach not only reduces waste but can also enhance the stability and activity of the catalyst.
Efforts to develop safer bromination protocols are also underway. Traditional bromination reactions often use hazardous molecular bromine. nih.gov Research into in situ generation of the brominating agent using iron(III) bromide as a catalyst could lead to safer and more sustainable processes. nih.gov
Computational Design of New Iron(III) Bromide-Based Materials with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT) calculations , has become an indispensable tool for understanding and predicting the behavior of chemical systems. nih.govresearchgate.netresearchgate.netacs.orgnih.gov In the context of iron(III) bromide, DFT can be used to elucidate reaction mechanisms, predict the structures of intermediates and transition states, and understand the electronic properties of catalysts. nih.govacs.orgnih.gov
A significant future trend is the use of computational modeling to design new iron(III) bromide-based materials with tailored properties . By simulating the interaction of iron(III) bromide with different ligands and substrates, researchers can rationally design catalysts with enhanced activity, selectivity, and stability for specific applications. For example, DFT studies can help in understanding the Fe(I)/Fe(II)/Fe(III) catalytic cycles involved in cross-coupling reactions, which is crucial for designing more efficient catalysts. nih.govnih.govchinesechemsoc.org
Computational screening of potential materials can significantly accelerate the discovery of new catalysts and materials, reducing the need for extensive and time-consuming experimental work. This approach will be vital in developing the next generation of iron(III) bromide-based technologies.
Q & A
Q. Q1. What are the optimal synthetic routes for producing high-purity iron(III) bromide, and how do reaction conditions influence yield and crystallinity?
Methodological Answer: To optimize synthesis, systematically vary parameters such as stoichiometric ratios (Fe:Br), solvent choice (e.g., anhydrous vs. aqueous systems), and temperature gradients. For purity assessment, combine gravimetric analysis with spectroscopic techniques (e.g., FTIR to detect solvent residues ). Crystallinity can be evaluated via X-ray diffraction (XRD), comparing peak sharpness against reference databases. Document deviations in reaction kinetics using time-resolved sampling .
Q. Q2. How can researchers reliably characterize the hygroscopic behavior of iron(III) bromide, and what experimental controls are critical?
Methodological Answer: Use dynamic vapor sorption (DVS) to quantify moisture uptake under controlled humidity. Pair with thermogravimetric analysis (TGA) to distinguish between surface adsorption and bulk hydration. Conduct experiments in inert atmospheres (e.g., glovebox) to isolate environmental interference. Include control samples of known hygroscopic compounds (e.g., CaCl₂) for calibration .
Q. Q3. What spectroscopic techniques are most effective for probing the electronic structure of iron(III) bromide in solution versus solid states?
Methodological Answer: For solution studies, employ UV-Vis spectroscopy to identify d-d transitions and ligand-to-metal charge transfer bands. Compare with solid-state diffuse reflectance spectroscopy (DRS). Complement with Mössbauer spectroscopy to resolve oxidation states and magnetic properties. Use density functional theory (DFT) calculations to correlate spectral features with electronic configurations .
Advanced Research Questions
Q. Q4. How do ligand-exchange dynamics in iron(III) bromide complexes impact catalytic activity in organic transformations (e.g., Friedel-Crafts alkylation)?
Methodological Answer: Design kinetic experiments using stopped-flow spectroscopy to monitor ligand substitution rates. Pair with in situ NMR or EPR to track intermediate species. Compare catalytic turnover frequencies (TOF) under varying ligand environments (e.g., Br⁻ vs. Cl⁻ counterions). Use linear free-energy relationships (LFERs) to correlate ligand lability with catalytic efficiency .
Q. Q5. What computational strategies resolve contradictions in reported magnetic susceptibility data for iron(III) bromide polymorphs?
Methodological Answer: Apply ab initio molecular dynamics (AIMD) to model lattice distortions affecting magnetic coupling. Validate with neutron diffraction to map spin densities. Perform error analysis on historical datasets to identify systematic biases (e.g., sample purity, temperature calibration). Publish open-access datasets with raw measurements to enable reproducibility .
Q. Q6. How can researchers design experiments to distinguish between proton-coupled electron transfer (PCET) and pure electron transfer mechanisms in iron(III) bromide redox reactions?
Methodological Answer: Use isotope-labeling (e.g., D₂O vs. H₂O) to track proton involvement in electrochemical cells. Monitor pH dependence of redox potentials via cyclic voltammetry. Employ X-ray absorption spectroscopy (XAS) to detect transient protonation states at the iron center. Compare kinetic isotope effects (KIEs) to theoretical predictions from Marcus theory .
Addressing Data Contradictions
Q. Q7. How should researchers reconcile discrepancies in the reported Lewis acidity of iron(III) bromide across different solvent systems?
Methodological Answer: Standardize acidity measurements using Gutmann-Beckett donor numbers or NMR chemical shifts of probe molecules (e.g., triethylphosphine oxide). Control for solvent polarity and coordination strength using Kamlet-Taft parameters. Publish detailed solvent purity profiles and calibration protocols to minimize inter-lab variability .
Q. Q8. What statistical frameworks are suitable for analyzing conflicting thermal stability data in iron(III) bromide composites?
Methodological Answer: Apply multivariate regression to deconvolute contributions from compositional heterogeneity and measurement techniques (e.g., DSC vs. TGA). Use Bayesian inference to quantify uncertainty in degradation thresholds. Share raw thermal profiles in supplementary materials for meta-analysis .
Experimental Design & Validation
Q. Q9. How can researchers ensure reproducibility in solvothermal synthesis of iron(III) bromide nanomaterials?
Methodological Answer: Document autoclave heating/cooling rates, precursor aging times, and stirring dynamics. Use in situ X-ray scattering to monitor nucleation kinetics. Validate batch consistency with TEM particle size distributions and BET surface area measurements. Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for protocol sharing .
Q. Q10. What validation criteria should accompany mechanistic studies of iron(III) bromide in photocatalytic applications?
Methodological Answer: Include control experiments with radical scavengers (e.g., TEMPO) to confirm reactive species. Quantify quantum yields using actinometry and compare with wavelength-dependent activity. Use isotopic labeling (¹⁸O₂, D₂O) to trace oxygen evolution pathways. Publish full wavelength-resolved action spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
